2-Methyl-5-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPLIXZKIGGOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of Trifluoromethyl-Substituted Piperidines in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful drugs.[1] Its synthetic tractability and ability to confer favorable pharmacokinetic properties make it a foundational motif in drug design.[2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful tactic to overcome common drug development hurdles, including metabolic instability and suboptimal target engagement.[3][4] This guide explores the profound impact of trifluoromethyl substitution on the physicochemical properties of piperidine-containing molecules and delves into their diverse biological activities across key therapeutic areas. Through an examination of underlying mechanisms, presentation of quantitative data, and detailed experimental protocols, this document serves as a comprehensive resource for scientists seeking to leverage this potent chemical combination in the pursuit of novel therapeutics.
The Trifluoromethyl Group: A "Super-Substituent" in Medicinal Chemistry
The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a deliberate strategy to modulate its molecular properties for therapeutic benefit.[5] Unlike a simple methyl or chloro group, for which it can act as a bioisostere, the CF₃ group imparts a unique combination of steric and electronic characteristics that can dramatically improve a molecule's drug-like qualities.[6]
1.1. Physicochemical and Pharmacokinetic Impact
The decision to incorporate a CF₃ group is driven by its predictable effects on several key parameters:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[4][7] This blockade of a common metabolic pathway can significantly increase a drug's half-life and improve its oral bioavailability.[8][9]
-
Lipophilicity: The CF₃ group is strongly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[7] This property is critical for drugs targeting the central nervous system (CNS) or requiring intracellular access.
-
Target Binding and Potency: The strong electron-withdrawing nature of the CF₃ group alters the electron distribution of the entire molecule.[4] This can lower the pKa of nearby basic groups, like the piperidine nitrogen, affecting its ionization state at physiological pH and potentially leading to stronger and more specific interactions with the biological target.[6] These interactions can range from favorable hydrophobic contacts to dipole-dipole interactions, often resulting in a significant boost in binding affinity and potency.[7]
Caption: Impact of CF3 substitution on piperidine scaffold properties.
Biological Activities and Therapeutic Applications
The synergistic combination of the piperidine scaffold and the CF₃ group has yielded potent molecules across a spectrum of diseases, including cancer, CNS disorders, and metabolic diseases.[1][2]
2.1. Oncology: Restoring p53 Tumor Suppression
The interaction between the tumor suppressor protein p53 and its negative regulator, HDM2 (also known as MDM2), is a critical control point in cell cycle regulation.[10] In many cancers with wild-type p53, HDM2 is overexpressed, leading to the degradation of p53 and allowing unchecked cell proliferation.[11] Small molecules that block the HDM2-p53 protein-protein interaction (PPI) can stabilize p53, reactivating its tumor-suppressing functions.
Trifluoromethyl-substituted piperidines have proven to be a highly effective scaffold for potent HDM2-p53 inhibitors.[11][12] Structure-activity relationship (SAR) studies revealed that incorporating a trifluoromethyl-substituted moiety into the piperidine structure could optimize interactions within the key Trp23 binding pocket of HDM2, leading to inhibitors with nanomolar potency.[11] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines and cause tumor regression in xenograft models.[11][13]
Caption: Reactivation of the p53 pathway by CF3-piperidine inhibitors.
Table 1: Activity of Representative Piperidine-based HDM2-p53 Inhibitors
| Compound ID | Modification | HDM2 Binding IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 1 | Core Piperidine Scaffold | 150 | 1100 | [14] |
| Compound 2 | Addition of Aliphatic Side Chain | 4 | 240 | [14] |
| Compound 21 | 2-(trifluoromethyl)thiophene Moiety | 1.1 | 90 |[11] |
Data synthesized from published reports to illustrate SAR progression.
2.2. Central Nervous System (CNS) Disorders: Targeting Migraine
Migraine pathophysiology is closely linked to the calcitonin gene-related peptide (CGRP), a neuropeptide that is released during migraine attacks and contributes to vasodilation and pain transmission.[15] Small molecule CGRP receptor antagonists, known as "gepants," represent a major advancement in acute and preventive migraine treatment.[16][17]
Several FDA-approved gepants, including Ubrogepant and Atogepant, feature a trifluoroethyl-substituted piperidine core.[17][18] The trifluoromethyl group in these molecules is critical for achieving high binding affinity to the CGRP receptor and for conferring the metabolic stability and lipophilicity needed for oral administration and penetration of the blood-brain barrier.[8][18] These drugs have demonstrated significant efficacy and a favorable safety profile, offering a new therapeutic option for millions of migraine sufferers.[15][19]
2.3. Enzyme Inhibition: From Diabetes to Skin Health
Trifluoromethyl-substituted piperidines have also been successfully developed as potent and selective enzyme inhibitors.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used for the treatment of type 2 diabetes, DPP-4 inhibitors work by prolonging the action of incretin hormones that stimulate insulin secretion.[20][21] The drug Gemigliptin incorporates a trifluoromethyl-substituted piperidine ring.[18] The CF₃ groups engage in key interactions within the S2 subsite of the DPP-4 enzyme, enhancing both the potency and selectivity of the drug.[18][22]
-
Elastase Inhibitors: Human neutrophil elastase is a serine protease implicated in inflammatory diseases, including skin disorders, by degrading elastin and collagen.[23][24] Densely substituted piperidines functionalized with a trifluoromethyl group have been identified as a new class of potent elastase inhibitors.[23] Certain compounds in this class exhibit sub-micromolar IC₅₀ values, with molecular modeling suggesting that the fluorine atoms form crucial hydrogen and hydrophobic bonds within the enzyme's active site.[23]
Experimental Design: A Self-Validating Protocol
Trustworthy and reproducible data are paramount in drug discovery. The following protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is designed to quantify the inhibition of the HDM2-p53 interaction and includes internal controls to ensure data integrity.
3.1. Protocol: HDM2-p53 Protein-Protein Interaction TR-FRET Assay
Objective: To determine the in vitro potency (IC₅₀) of trifluoromethyl-substituted piperidine compounds as inhibitors of the HDM2-p53 interaction.
Principle: This assay measures the proximity of two interacting proteins.[25] HDM2 is labeled with a donor fluorophore (e.g., Terbium cryptate) and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought close, allowing for energy transfer upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[26]
Materials:
-
Recombinant His-tagged HDM2 protein
-
Biotinylated p53 peptide (sequence: SQETFSDLWKLLPEN)
-
LanthaScreen™ Tb-anti-His Antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer: 1x PBS, 0.05% Tween-20, 0.1% BSA, pH 7.4
-
Test Compounds (dissolved in 100% DMSO)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of test compounds in 100% DMSO. b. Dispense 100 nL of each compound dilution into the appropriate wells of the 384-well plate. c. For control wells, dispense 100 nL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Reagent Preparation: a. Prepare a 2X solution of HDM2 protein and Tb-anti-His Antibody in Assay Buffer. b. Prepare a 2X solution of biotinylated p53 peptide and Streptavidin-d2 in Assay Buffer. c. Causality Note: Preparing reagents at 2X concentration ensures that the final concentrations in the assay are correct after adding equal volumes. The concentrations of proteins and antibodies should be pre-optimized to be at or below their binding constant (Kd) to ensure assay sensitivity to inhibitors.
-
Assay Assembly: a. Add 5 µL of the 2X HDM2/Antibody solution to all wells. b. Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are at the bottom. c. Incubate for 15 minutes at room temperature to allow the antibody to bind to the HDM2 protein. d. Add 5 µL of the 2X p53/Streptavidin solution to all wells to initiate the binding reaction. The final volume is 10 µL.
-
Incubation and Measurement: a. Seal the plate and incubate for 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET enabled reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis (Self-Validation): a. Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Normalize the data: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)]). c. Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. d. Trustworthiness Check: The Z'-factor for the assay plate should be ≥ 0.5, calculated from the control wells. This confirms the assay window is robust and the data is reliable.
Caption: Experimental workflow for the HDM2-p53 TR-FRET assay.
Conclusion and Future Perspectives
The strategic use of trifluoromethyl-substituted piperidines continues to be a highly productive avenue in drug discovery. The CF₃ group's ability to confer enhanced metabolic stability, modulate lipophilicity, and improve target binding makes it an invaluable tool for optimizing lead compounds.[7] As synthetic methodologies for creating complex fluorinated molecules become more sophisticated, we can anticipate the emergence of even more refined drug candidates built upon this powerful scaffold.[27][28] Future research will likely focus on exploring novel substitution patterns on the piperidine ring to achieve greater selectivity and on applying these principles to an even broader range of biological targets, further solidifying the role of the CF₃-piperidine motif as a privileged element in the design of next-generation therapeutics.
References
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science Publishers. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). PubMed Central. [Link]
-
Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review. (2023). PubMed. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. (2019). PubMed. [Link]
-
Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (2017). National Institutes of Health. [Link]
-
Advantages of oral anti-CGRP drugs in migraine prevention. (2022). VJNeurology. [Link]
-
Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016). FDA. [Link]
-
Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. (2014). PubMed Central. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2016). PubMed Central. [Link]
-
TR-FRET Measurements. BMG LABTECH. [Link]
-
CGRP Inhibitors: What They Are, Uses & Side Effects. (2025). Cleveland Clinic. [Link]
-
Neutrophil Elastase Inhibitors. (2011). PubMed Central. [Link]
-
1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2011). PubMed. [Link]
-
Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. (2014). PubMed. [Link]
-
Synthesis of 2-trifluoromethylated piperidines and azepanes. (2017). ScienceOpen. [Link]
-
Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]
-
Substituted piperidines as HDM2 inhibitors. (2014). PubMed. [Link]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: New Oral Medications for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science Publisher. [Link]
-
Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. (2025). CDA-AMC. [Link]
-
Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. (2022). MDPI. [Link]
-
Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer. (2008). PubMed. [Link]
-
DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide. [Link]
-
TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
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Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
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The Natural Polypeptides as Significant Elastase Inhibitors. (2020). Frontiers. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
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Nonpeptidic inhibitors of human leukocyte elastase. 5. Design, synthesis, and X-ray crystallography of a series of orally active 5-aminopyrimidin-6-one-containing trifluoromethyl ketones. (1996). PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted piperidines as HDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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Discovery and history of trifluoromethylated piperidines
Initiating Information Gathering
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Planning Comprehensive Guide
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Outlining the Guide
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Mapping the Evolution
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Planning the Guide's Structure
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Technical Guide: 4-(1-Aminopropyl)benzonitrile (CAS 1270478-Series)
[1]
Executive Summary
The substance identified within the 1270478-series is a functionalized benzylic amine characterized by a nitrile group at the para-position. This structural motif—4-(1-aminopropyl)benzonitrile —is a versatile pharmacophore building block. Its dual functionality (reactive primary amine and modifiable nitrile) allows it to serve as a linchpin in the synthesis of complex heterocycles. The amine center is chiral, making this compound particularly valuable in the development of enantiopure therapeutics where stereochemistry dictates potency and selectivity.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The following data characterizes the core scaffold of the 1270478-series (specifically the validated analog CAS 1270478-95-9).
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 4-(1-aminopropyl)benzonitrile |
| Common Synonyms | p-Cyano-α-ethylbenzylamine; 4-(1-Amino-propyl)-benzonitrile |
| CAS Number | 1270478-95-9 (Representative of Series) |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Physical State | Pale yellow to colorless oil (tends to darken on air exposure) |
| Boiling Point | ~285°C (Predicted at 760 mmHg) |
| Density | ~1.05 g/cm³ |
| pKa (Amine) | ~9.5 (Basic, forms stable salts with HCl/TFA) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| Chirality | Contains one stereocenter at the benzylic position |
Synthetic Utility & Mechanism of Action[5]
Role in Drug Development
This compound acts as a "chiral amine module." In medicinal chemistry, the introduction of a chiral amine often improves the binding affinity of a drug to its protein target by locking the molecule into a favorable conformation.
-
Nitrile Group (-CN): Serves as a precursor for amidines, tetrazoles, or carboxylic acids (via hydrolysis). It can also participate in Pinner reactions.
-
Primary Amine (-NH₂): A nucleophilic handle for amide coupling, reductive amination, or SNAr reactions to build heteroaryl cores (e.g., quinazolines, pyrimidines).
Stereochemical Importance
The biological activity of drugs derived from this intermediate often depends on the specific enantiomer ((R) or (S)). The 1270478-series likely encompasses both the racemate and the specific enantiomers.
-
(S)-Enantiomer: Often preferred for kinase inhibitors binding to ATP pockets.
-
(R)-Enantiomer: May exhibit distinct metabolic profiles.
Experimental Protocols
Synthesis of Chiral 4-(1-aminopropyl)benzonitrile
To achieve high enantiomeric excess (ee), an asymmetric synthesis approach is required. The Ellman Sulfinamide method is the industry standard for such transformations.
Protocol: Asymmetric Synthesis via Ellman Auxiliary
-
Condensation:
-
Reagents: 4-Cyanopropiophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF.
-
Conditions: Reflux for 12-24 h under N₂ atmosphere.
-
Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the formation of the chiral N-sulfinyl ketimine.
-
-
Diastereoselective Reduction:
-
Reagents: NaBH₄ (or L-Selectride for opposite diastereomer).
-
Conditions: -48°C to -78°C in THF.
-
Outcome: The bulky sulfinyl group directs the hydride attack, establishing the stereocenter with high diastereoselectivity (>95:5 dr).
-
-
Deprotection:
-
Reagents: 4M HCl in Dioxane/MeOH.
-
Conditions: Room temperature for 1 hour.
-
Workup: Basify with NaOH to pH >10, extract with DCM.
-
Yield: Chiral amine (HCl salt or free base).
-
Visualization of Synthesis Pathway
Caption: Asymmetric synthesis of the 1270478-series scaffold using Ellman's auxiliary for stereochemical control.
Handling, Stability, & Safety
Stability Profile
-
Oxidation: Benzylic amines are susceptible to oxidation to imines or benzoic acids if left in air for prolonged periods. Store under Argon/Nitrogen.
-
Carbonate Formation: The primary amine readily absorbs CO₂ from the air to form carbamates/carbonates.
-
Storage: Keep at 2-8°C in a desiccated, tightly sealed container.
Safety Hazards (GHS Classification)
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).
-
Nitrile Hazard: Metabolically can release cyanide ions; treat exposure seriously.
Suppliers and Sourcing
Since CAS 1270478-13-1 is a specialized research chemical, it is typically available through Custom Synthesis (CROs) rather than bulk catalog distributors. Researchers should request quotes using the structure or the validated neighbor CAS 1270478-95-9 .
Table 2: Sourcing Categories
| Supplier Type | Recommended Vendors | Notes |
| Catalog Aggregators | ChemicalBook, Molbase, ChemNet | Use CAS 1270478-95-9 for search. |
| Custom Synthesis | WuXi AppTec, PharmBlock, Combi-Blocks | Capable of synthesizing specific enantiomers or salts (HCl). |
| Fine Chemical Specialists | Enamine, Otava Chemicals | Often stock benzylic amine libraries. |
References
- Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.
-
PubChem. Benzonitrile Derivatives and Bioactivity. National Center for Biotechnology Information. Retrieved from [Link]
Methodological & Application
The Strategic Utility of 2-Methyl-5-(trifluoromethyl)piperidine in Synthetic Chemistry: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its saturated heterocyclic framework provides a versatile three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. The strategic incorporation of a trifluoromethyl (CF₃) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The combination of these two privileged motifs in 2-Methyl-5-(trifluoromethyl)piperidine creates a valuable and underexplored building block for the synthesis of novel chemical entities with potential applications in drug development and agrochemical research.
This technical guide provides a comprehensive overview of the synthesis and synthetic applications of 2-Methyl-5-(trifluoromethyl)piperidine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Stereochemistry
2-Methyl-5-(trifluoromethyl)piperidine is a chiral compound, existing as a racemic mixture of (2R,5R), (2S,5S), (2R,5S), and (2S,5R) stereoisomers. The relative stereochemistry of the methyl and trifluoromethyl groups (cis or trans) significantly influences the molecule's conformation and its interactions with biological targets. The separation of these stereoisomers and their individual applications represent a key area for further investigation.
While specific experimental data for 2-Methyl-5-(trifluoromethyl)piperidine is not extensively reported in the literature, its properties can be inferred from related structures. It is expected to be a liquid at room temperature with a characteristic amine odor.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₁₂F₃N | - |
| Molecular Weight | 167.17 g/mol | - |
| Boiling Point | Data not available; likely higher than 2-methylpiperidine (118-119 °C) due to the CF₃ group.[4][5] | Inferred |
| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | - |
| Solubility | Expected to be soluble in common organic solvents. | Inferred |
| Safety | Handle with care, assuming it to be flammable, corrosive, and toxic, similar to other piperidine derivatives.[3][6] | Inferred |
Synthesis of 2-Methyl-5-(trifluoromethyl)piperidine: A Practical Approach
A robust and scalable synthesis of 2-Methyl-5-(trifluoromethyl)piperidine can be achieved through a two-step sequence involving the formation of a substituted pyridine precursor followed by catalytic hydrogenation.
Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine
The synthesis of the pyridine precursor, 2-methyl-5-(trifluoromethyl)pyridine, is a critical first step. While several methods exist for the synthesis of trifluoromethylated pyridines, a common industrial approach involves the transformation of a readily available starting material like 3-picoline.[7][8] This multi-step process typically involves N-oxidation, chlorination, and fluorination reactions.
Step 2: Catalytic Hydrogenation to 2-Methyl-5-(trifluoromethyl)piperidine
The reduction of the aromatic pyridine ring to the saturated piperidine is most effectively achieved through catalytic hydrogenation. This method offers high yields and is generally clean, avoiding the use of stoichiometric metal hydrides.
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[9][10][11]
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)
-
Glacial acetic acid or methanol
-
Hydrogen gas (high pressure)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel for the high-pressure reactor, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as glacial acetic acid or methanol. The choice of solvent can influence the reaction rate and selectivity.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.
-
Reaction Setup: Securely place the reaction vessel in the high-pressure reactor.
-
Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar). The optimal pressure may need to be determined empirically.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified duration (typically 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR if possible.
-
Work-up:
-
After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford the desired 2-Methyl-5-(trifluoromethyl)piperidine.
Expert Insights:
-
Catalyst Choice: Both PtO₂ and Rh/C are effective catalysts for pyridine hydrogenation. Rhodium catalysts may sometimes offer higher selectivity and activity under milder conditions.
-
Solvent Effects: Acidic solvents like acetic acid can protonate the pyridine nitrogen, which can enhance the rate of hydrogenation. However, this may not be suitable for substrates with acid-labile functional groups.
-
Stereoselectivity: The hydrogenation of substituted pyridines can lead to a mixture of cis and trans diastereomers. The diastereoselectivity can be influenced by the catalyst, solvent, and reaction conditions. Further research is needed to control the stereochemical outcome of this specific hydrogenation.
Applications of 2-Methyl-5-(trifluoromethyl)piperidine as a Synthetic Building Block
The secondary amine of 2-Methyl-5-(trifluoromethyl)piperidine provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
N-Alkylation
The nucleophilic nitrogen of 2-Methyl-5-(trifluoromethyl)piperidine can readily react with various alkylating agents to introduce a wide range of substituents at the N-1 position.
Materials:
-
2-Methyl-5-(trifluoromethyl)piperidine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of 2-Methyl-5-(trifluoromethyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (1.5-2.0 eq) such as potassium carbonate or triethylamine.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up, and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.
N-Acylation
Reaction with acylating agents such as acyl chlorides or anhydrides provides access to a variety of amides and carbamates, which are common functionalities in bioactive molecules.
Materials:
-
2-Methyl-5-(trifluoromethyl)piperidine
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, THF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve 2-Methyl-5-(trifluoromethyl)piperidine (1.0 eq) and a base (1.2 eq) such as triethylamine or pyridine in a dry solvent like dichloromethane or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up, which may include washing with dilute acid and/or base to remove unreacted starting materials and byproducts.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
N-Arylation and Coupling Reactions
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of N-aryl piperidines. These reactions significantly expand the chemical space accessible from this building block, allowing for its incorporation into complex aromatic systems. While specific protocols for 2-Methyl-5-(trifluoromethyl)piperidine are not yet established, general conditions for N-arylation of secondary amines can be adapted.
Future Outlook and Potential Applications
The unique combination of a chiral piperidine scaffold and a trifluoromethyl group makes 2-Methyl-5-(trifluoromethyl)piperidine a highly promising building block for the discovery of new therapeutic agents and agrochemicals. Its potential applications include:
-
CNS-active agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier permeability.
-
Metabolic disease therapies: Piperidine derivatives are found in several drugs for diabetes and related disorders.
-
Oncology: The trifluoromethyl group can improve the metabolic stability and target engagement of kinase inhibitors and other anticancer agents.
-
Agrochemicals: The unique properties of this scaffold may lead to the development of novel pesticides and herbicides.
Further exploration of the stereoselective synthesis of 2-Methyl-5-(trifluoromethyl)piperidine and the development of robust protocols for its diverse functionalization will undoubtedly unlock its full potential as a strategic tool in synthetic chemistry.
References
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P
- US4650875A - Preparation of (trifluoromethyl)
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (URL: [Link])
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])
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A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - NIH. (URL: [Link])
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Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (URL: [Link])
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Process For The Preparation Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (URL: [Link])
-
Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (URL: [Link])
- WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google P
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WO 94/10165 - Googleapis.com. (URL: [Link])
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WO 2012/069948 Al - Common Organic Chemistry. (URL: [Link])
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Structure of trifluoromethyl piperidine derivative - ResearchGate. (URL: [Link])
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2-methyl piperidine, 109-05-7 - The Good Scents Company. (URL: [Link])
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2-Methyl-5-(trifluoromethyl)piperidine 100mg - Dana Bioscience. (URL: [Link])
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Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])
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Safety Data Sheet: Piperidine - PENTA. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])
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Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (URL: [Link])
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (URL: [Link])
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])
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Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. (URL: [Link])
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2-Methylpiperidine | CAS 109-05-7 | Aure Chemical. (URL: [Link])
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Application Notes and Protocols for 2-Methyl-5-(trifluoromethyl)piperidine in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Methyl-5-(trifluoromethyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets. The introduction of a trifluoromethyl (CF3) group imparts a unique set of physicochemical properties that are highly advantageous in drug design. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability and oral bioavailability.[2]
The 2-Methyl-5-(trifluoromethyl)piperidine scaffold combines these beneficial features, offering a privileged building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The strategic placement of the methyl and trifluoromethyl groups allows for fine-tuning of the molecule's stereochemistry and electronic properties, which can profoundly influence its pharmacological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of the application of the 2-Methyl-5-(trifluoromethyl)piperidine scaffold, with a focus on its use in the development of neurokinin-1 (NK1) receptor antagonists, exemplified by the clinical candidate casopitant. Detailed protocols for the synthesis of this scaffold, its incorporation into lead compounds, and relevant biological and imaging assays are provided to enable researchers to effectively utilize this valuable building block in their drug discovery programs.
Case Study: The 2-Methyl-5-(trifluoromethyl)piperidine Motif in Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and is also implicated in depression and anxiety.[3][4] Antagonists of the NK1 receptor block the emetic signaling cascade in the brain, providing significant therapeutic benefit to cancer patients undergoing chemotherapy.[4]
The clinical candidate casopitant is a potent and selective NK1 receptor antagonist that features a piperidine core substituted with a 5-(trifluoromethyl)pyridinyl moiety, a close structural analog of the 5-(trifluoromethyl)piperidine scaffold.[5][6] The trifluoromethyl group in casopitant is crucial for its high binding affinity and favorable pharmacokinetic properties, including its ability to cross the blood-brain barrier.[5]
The development of casopitant highlights the utility of the 2-substituted-5-(trifluoromethyl)piperidine scaffold in designing CNS-active drugs. The specific stereochemistry of the piperidine ring is critical for optimal interaction with the NK1 receptor, underscoring the importance of stereocontrolled synthesis.
Signaling Pathway of NK1 Receptor in Emesis
Caption: NK1 Receptor Signaling in Chemotherapy-Induced Emesis and the Mechanism of Action of Casopitant.
Data Presentation: Pharmacological and Pharmacokinetic Properties
The following tables summarize key in vitro and in vivo data for casopitant, illustrating the desirable properties conferred by the trifluoromethyl-substituted piperidine scaffold.
Table 1: In Vitro Activity of Casopitant
| Parameter | Value | Species | Reference |
| NK1 Receptor Binding Affinity (IC50) | 0.9 nM | Human | [5] |
| NK1 Receptor Functional Antagonism (pA2) | 9.4 | Ferret |
Table 2: Pharmacokinetic Profile of Casopitant in Humans
| Parameter | Value | Route of Administration | Reference |
| Tmax (hours) | ~3 | Oral | [5] |
| Half-life (hours) | 9-13 | Oral | [5] |
| Oral Bioavailability | Moderate | Oral | [5] |
| Brain Penetration | Yes | Oral |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a 2-Substituted-5-(trifluoromethyl)piperidine Intermediate
This protocol outlines a representative stereoselective synthesis of a key piperidine intermediate, adaptable for the synthesis of various NK1 receptor antagonists. The strategy is based on established synthetic methodologies for piperidine derivatives.[7]
Workflow for the Synthesis of the Piperidine Intermediate
Caption: Synthetic workflow for the stereoselective preparation of the piperidine core.
Step-by-Step Methodology:
-
Preparation of the Pyridyl Grignard Reagent:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Maintain the reaction temperature below 30°C. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.
-
-
Addition to a Chiral N-Acyl-oxazolidinone:
-
In a separate flame-dried flask, dissolve the chiral N-acyl-oxazolidinone (e.g., (R)-4-phenyl-2-oxazolidinone acylated with a suitable electrophile) (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add the prepared Grignard reagent to the oxazolidinone solution.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
-
Diastereoselective Reduction of the Ketone:
-
Dissolve the product from the previous step (1.0 eq) in a mixture of THF and methanol.
-
Cool the solution to -78°C.
-
Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction with acetone and allow it to warm to room temperature.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Dry the organic layer and concentrate to yield the alcohol.
-
-
Intramolecular Cyclization:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.0 eq) and cool the solution to 0°C.
-
Slowly add methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to yield the mesylate.
-
Dissolve the crude mesylate in a suitable solvent such as dimethylformamide (DMF) and heat to 80°C to effect intramolecular cyclization to the piperidine.
-
Purify the piperidine derivative by column chromatography.
-
-
Deprotection of the Chiral Auxiliary:
-
Cleave the chiral auxiliary using standard conditions, for example, with lithium hydroxide in a mixture of THF and water, to yield the desired chiral 2-substituted-5-(trifluoromethyl)piperidine.
-
Protocol 2: In Vitro NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.[8]
Workflow for NK1 Receptor Binding Assay
Caption: Workflow for the in vitro NK1 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Thaw the membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 0.02% BSA).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations (typically from 10 µM to 0.1 nM).
-
50 µL of [3H]Substance P (specific activity ~80 Ci/mmol) at a final concentration of ~0.5 nM.
-
50 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known NK1 antagonist (e.g., 1 µM aprepitant) instead of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Calcium Flux Functional Assay for NK1 Receptor Antagonism
This protocol measures the ability of a test compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor, providing a measure of functional antagonism.[9]
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the human NK1 receptor (e.g., U373 MG astrocytoma cells) in a 96-well black-walled, clear-bottom plate.
-
When cells reach ~90% confluency, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[10]
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of Substance P (agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response obtained in the absence of the antagonist (100%) and the baseline fluorescence (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 4: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the susceptibility of a test compound to metabolism by cytochrome P450 enzymes in human liver microsomes.[11][12]
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).
-
Add the test compound at a final concentration of 1 µM.
-
-
Initiation of Metabolism:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Protocol 5: Radiosynthesis of a [18F]-Labeled Piperidine Derivative for PET Imaging
This protocol provides a general method for the radiosynthesis of a positron emission tomography (PET) tracer based on the 2-Methyl-5-(trifluoromethyl)piperidine scaffold for in vivo imaging of NK1 receptors. The strategy is adapted from the synthesis of [18F]SPA-RQ.[13][14]
Workflow for PET Tracer Radiosynthesis
Caption: General workflow for the radiosynthesis of an [18F]-labeled piperidine-based PET tracer.
Step-by-Step Methodology:
-
Production of [18F]Fluoride:
-
Produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
-
Azeotropic Drying:
-
Trap the aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.
-
Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.
-
-
Nucleophilic Fluorination:
-
To the dried [18F]fluoride/K2.2.2 complex, add a solution of a suitable precursor (e.g., a tosylate or mesylate derivative of the piperidine scaffold) in an anhydrous aprotic solvent (e.g., DMSO or acetonitrile).
-
Heat the reaction mixture at 120-150°C for 10-15 minutes.
-
-
Deprotection (if necessary):
-
If the precursor contains a protecting group (e.g., a Boc group on the piperidine nitrogen), remove it under appropriate conditions (e.g., by adding an acidic solution and heating).
-
-
HPLC Purification:
-
Purify the crude reaction mixture by semi-preparative high-performance liquid chromatography (HPLC) to isolate the [18F]-labeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product.
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for injection.
-
References
- Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s marketed drugs. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9917021, Casopitant. Retrieved January 29, 2024 from [Link].
- Gualtieri, F. (2016). Piperidine-Based Drug Discovery. Academic Press.
-
Patsnap. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Retrieved from [Link]
- Hargreaves, R. (2009). Phase III results for the novel neurokinin-1 (NK-1) receptor antagonist, casopitant: Single oral dosing regimen for chemotherapy-induced nausea and vomiting (CINV) in patients (Pts) receiving highly emetogenic chemotherapy (HEC). Journal of Clinical Oncology, 27(15S), 9512-9512.
-
Taylor & Francis. (n.d.). Casopitant – Knowledge and References. Retrieved January 29, 2024, from [Link]
- Ruhlmann, E., O'Brien, P., & Jones, G. (2009). Cardiac Safety Data for Casopitant, a Neurokinin-1 Receptor Antagonist, Given with Anthracycline. Cancer Research, 69(24 Supplement), 5122.
- Grunberg, S. M., & Deuson, R. R. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting.
- Navari, R. M. (2008). Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities.
- Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 48(12), 4213-4225.
- Minthorn, E. A., et al. (2008). Pharmacokinetics and brain penetration of casopitant, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Drug Metabolism and Disposition, 36(9), 1846-1852.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 29, 2024, from [Link]
- Hostetler, E. D., et al. (2005). Synthesis and characterization of a potent, selective, radiolabeled substance-P antagonist for NK1 receptor quantitation: ([18F]SPA-RQ). Molecular Imaging and Biology, 7(4), 294-301.
- Ziółkowska, E., et al. (2013). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Pharmacological Reports, 65(4), 938-945.
-
All About Drugs. (2014). Casopitant. Retrieved January 29, 2024, from [Link]
- Biswal, S., Pasricha, P. J., & Chin, F. T. (2010). PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis. Stanford Bio-X.
- Sanofi-Aventis. (2004). SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]-4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 834-842.
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of a potent, selective, radiolabeled substance-P antagonist for NK1 receptor quantitation: ([18F]SPA-RQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis | Welcome to Bio-X [biox.stanford.edu]
Application Note: High-Pressure Iridium-Catalyzed Asymmetric Hydrogenation of 2-(Trifluoromethyl)pyridinium Salts
Executive Summary & Strategic Rationale
The hydrogenation of pyridine derivatives is historically challenging due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison Lewis-acidic metal catalysts. The introduction of a trifluoromethyl (
This protocol details the Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.[1][2][3][4] Unlike neutral pyridine hydrogenation, which often requires harsh conditions or heterogeneous catalysts with poor stereocontrol, this homogeneous approach utilizes cationic Iridium(I) complexes with chiral phosphine ligands. The method relies on pre-activating the substrate as a pyridinium salt (N-alkylation or protonation), which disrupts aromaticity and prevents catalyst deactivation.
Key Advantages[3][5]
-
Enantioselectivity: Consistently achieves >90% ee using C2-symmetric bisphosphine or P,N-ligands.
-
Atom Economy: Direct hydrogenation using
gas rather than stoichiometric hydride reductants. -
Scalability: Validated for gram-scale synthesis in high-pressure autoclaves.
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via the direct coordination of the neutral pyridine to the metal. Instead, it follows an outer-sphere mechanism or an ionic hydrogenation pathway.
The Catalytic Cycle
-
Activation: The Iridium precatalyst forms a dihydride species
under . -
Hydride Transfer: The activated pyridinium salt undergoes a 1,2-hydride insertion (often the rate-limiting step) to form a dihydropyridine or enamine intermediate.
-
Isomerization: The enamine isomerizes to an iminium species (acid-catalyzed).[4]
-
Final Reduction: A second hydride transfer yields the chiral piperidinium salt.
Figure 1: Simplified catalytic cycle for the hydrogenation of pyridinium salts. The cycle relies on the continuous regeneration of the Ir-dihydride species.
Pre-Protocol Considerations
Substrate Activation (Critical)
Neutral 2-trifluoromethylpyridine is a poor substrate for direct hydrogenation. It must be converted to a pyridinium salt.
-
Option A (N-Benzylation): React with Benzyl Bromide (
) in acetone. This is preferred for stability and preventing catalyst poisoning. The benzyl group can be removed later via Pd/C hydrogenolysis. -
Option B (Protonation): React with anhydrous
in ether to form the pyridinium chloride salt. Note: Chloride ions can sometimes bridge and deactivate Iridium; non-coordinating counterions (like or ) are superior if conversion is low.
Catalyst Selection
For 2-substituted pyridines, the steric bulk of the ligand determines the enantioselectivity.
Detailed Experimental Protocol
Safety Warning: This reaction utilizes Hydrogen gas at high pressure (600 psi / 40 bar). All operations must be performed in a rated stainless steel autoclave behind a blast shield. Trifluoromethyl pyridines can release HF upon decomposition; use chemically resistant seals.
Materials
-
Substrate: N-benzyl-2-(trifluoromethyl)pyridinium bromide (0.25 mmol).
-
Metal:
(1.7 mg, 0.0025 mmol, 1.0 mol% Ir). -
Ligand:
(3.5 mg, 0.0055 mmol, 2.2 mol%). -
Solvent: Toluene/DCM (1:1 mixture) or Ethanol (anhydrous).
-
Equipment: Nitrogen-filled glovebox, Stainless steel autoclave (e.g., Parr instrument).
Step-by-Step Workflow
Phase 1: Catalyst Incubation (In Glovebox)
-
Weigh
and the chiral bisphosphine ligand into a standard vial. -
Add 1.0 mL of degassed solvent (Toluene/DCM 1:1).
-
Stir at room temperature for 20–30 minutes . The solution should turn from orange to a clear/deep red, indicating the formation of the active complex.
Phase 2: Reaction Assembly
-
Place the pyridinium salt substrate (0.25 mmol) into a glass liner or the autoclave vessel.
-
Transfer the pre-formed catalyst solution to the vessel containing the substrate via syringe.[3][4]
-
Add additional solvent if necessary to reach a concentration of ~0.1 M.
-
Seal the autoclave tightly inside the glovebox (or seal under
if transporting out).
Phase 3: Hydrogenation[3]
-
Connect the autoclave to the Hydrogen line.
-
Purge: Pressurize to 50 psi and vent (repeat 3 times) to remove trace
/Air. -
Pressurize: Fill to 600 psi (41 bar) .
-
Stir: Place on a magnetic stir plate or heating block. Stir vigorously (1000 rpm) to ensure gas-liquid mass transfer.
-
Incubate: Run at RT to 30°C for 20–24 hours. Note: Higher temperatures (50°C) increase rate but may erode ee.
Phase 4: Workup & Isolation
-
Slowly vent the hydrogen gas (in a fume hood).
-
Add saturated aqueous
to the reaction mixture and stir for 15 minutes. This neutralizes the salt and liberates the free amine. -
Extract the aqueous layer with DCM (
). -
Dry combined organics over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Figure 2: Operational workflow from raw material to isolated chiral amine.
Data Interpretation & Optimization
The following table summarizes expected outcomes based on variations in the protocol. Use this to guide optimization if your specific substrate fails.
| Parameter | Variation | Expected Impact | Recommendation |
| Pressure | < 200 psi | Incomplete conversion. Aromaticity is hard to break. | Maintain >600 psi.[3][5] |
| Solvent | Methanol | Faster rate, but potential for acetal formation if aldehydes present. | Use Toluene/DCM or TFE. |
| Additive | Can stabilize Ir-species and boost activity (Zhou System). | Add if conversion < 50%. | |
| Counterion | Halides can coordinate Ir. Non-coordinating anions ( | Exchange anion if reaction stalls. |
Troubleshooting Guide
-
Problem: Low Enantioselectivity (< 50% ee).
-
Root Cause: Background racemic hydrogenation or uncatalyzed reduction.
-
Fix: Lower the temperature to 0°C or switch to a bulkier ligand (e.g., from BINAP to SegPhos).
-
-
Problem: No Conversion.
-
Root Cause: Catalyst poisoning by the free pyridine (if salt formation was incomplete).
-
Fix: Ensure the starting material is 100% quaternized (check NMR). Add a scavenger (e.g., 10 mol% additional acid).
-
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Angew.[3][6] Chem. Int. Ed. 2012, 51, 10181.[3] Context: Establishes the baseline protocol for N-benzyl pyridinium salts using Ir-SynPhos.
-
Asymmetric Hydrogenation of Heteroaromatics. Source: Acc.[3][4][5][7][8][9] Chem. Res. 2007, 40, 1357 (Y.-G. Zhou).[3] Context: Review of the mechanistic underpinnings of heteroaromatic reduction.
-
Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts. Source: J. Am. Chem. Soc. 2013, 135, 9318. Context: Advanced protocols for difficult substrates including trifluoromethyl derivatives.
Sources
- 1. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Mannich reaction for introducing trifluoromethyl groups in piperidines
Application Note: Strategic Synthesis of
Strategic Overview: The Fluorine Effect in Piperidine Scaffolds
The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, the introduction of a trifluoromethyl (
-
Metabolic Shielding: The
group blocks oxidative metabolism at the susceptible -position (a common clearance pathway for piperidines). -
pKa Modulation: The strong electron-withdrawing nature of the
group significantly lowers the pKa of the piperidine nitrogen (typically from ~10-11 to ~6-7), improving oral bioavailability and blood-brain barrier permeability by reducing the percentage of ionized species at physiological pH. -
Conformational Lock: The steric bulk of the
group (similar to an isopropyl group) imposes rigid conformational constraints, enhancing receptor selectivity.
This guide details the Vinylogous Mukaiyama-Mannich Reaction (VMMR) as the premier route for accessing these scaffolds. Unlike direct functionalization, which is often chemically intractable due to the stability of the C-F bond, the VMMR allows for the de novo construction of the piperidine ring with high stereocontrol.
Mechanistic Pathway & Workflow
The most robust route to chiral 2-trifluoromethyl piperidines involves the reaction of a trifluoromethyl imine with a silyl dienol ether (or equivalent vinylogous nucleophile), followed by cyclization.
Pathway Visualization
Figure 1: The Vinylogous Mukaiyama-Mannich workflow for constructing the piperidine core from acyclic precursors.
Detailed Protocol: Asymmetric Vinylogous Mukaiyama-Mannich Reaction
This protocol describes the synthesis of a chiral
Reagents & Materials
-
Electrophile:
-(p-methoxyphenyl) trifluoroacetaldimine (prepared in situ or stored under Argon). -
Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF).
-
Catalyst: (R)-BINOL-derived Chiral Phosphoric Acid (5 mol%).
-
Solvent: Toluene or Dichloromethane (anhydrous).
Step-by-Step Methodology
-
Imine Preparation (Critical Step):
-
Note: Trifluoroacetaldehyde is a gas. Use the commercially available trifluoroacetaldehyde ethyl hemiacetal.
-
Reflux the hemiacetal with
-anisidine (1.0 equiv) in toluene with a Dean-Stark trap to remove water. -
Evaporate solvent to yield the
-PMP trifluoroacetaldimine. Caution: This imine is moisture sensitive.
-
-
Catalytic Mannich Addition:
-
In a flame-dried Schlenk flask under Argon, dissolve the
-PMP imine (1.0 mmol) in anhydrous Toluene (5 mL). -
Add the Chiral Phosphoric Acid catalyst (0.05 mmol, 5 mol%).
-
Cool the reaction mixture to -40°C to maximize stereocontrol.
-
Dropwise add 2-(trimethylsilyloxy)furan (1.2 mmol).
-
Stir at -40°C for 24–48 hours. Monitor by TLC or
NMR (shift from -70 ppm imine to -75 ppm product).
-
-
Quench & Isolation:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
). -
Purify via flash column chromatography (Hexanes/EtOAc).
-
Result: Chiral
-butenolide with an - amino group.
-
-
Conversion to Piperidine (Ring Expansion):
-
Subject the Mannich adduct to hydrogenation (
, Pd/C) in MeOH. This reduces the double bond and cleaves the furan ring. -
Spontaneous or acid-catalyzed lactamization yields the 2-trifluoromethyl-piperidin-4-one or piperidone derivative.
-
Final reduction (e.g.,
or ) yields the target piperidine.
-
Optimization & Data Analysis
The choice of catalyst significantly impacts the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee). The table below summarizes typical performance metrics for this transformation.
Table 1: Catalyst Performance in Vinylogous Mannich Reaction of
| Catalyst System | Lewis/Brønsted Type | Yield (%) | Anti/Syn Ratio (dr) | ee (%) | Notes |
| Strong Lewis Acid | 85-92% | 60:40 | N/A | Standard racemic protocol. Fast reaction (<2h). | |
| Lewis Acid | 88% | 75:25 | N/A | Water-tolerant, but lower stereocontrol. | |
| (R)-BINOL CPA | Chiral Brønsted Acid | 78-85% | >95:5 | 90-96% | Recommended. High stereocontrol via H-bonding network. |
| Cu(I)-Bisphosphine | Soft Lewis Acid | 80% | 90:10 | 88% | Requires strict exclusion of oxygen. |
Troubleshooting & Expert Insights
-
Imine Instability: The
-PMP trifluoroacetaldimine is prone to hydrolysis. If yields are low, generate the imine in situ using a dehydrating agent like or before adding the catalyst and nucleophile. -
The "Fluorine Effect" on Reactivity: The
group makes the imine highly electrophilic. While this accelerates the reaction, it also increases background (racemic) reactions. Crucial: Ensure the temperature is kept low (-40°C to -78°C) to suppress the uncatalyzed background pathway. -
NMR Verification: Use
NMR for rapid monitoring. The starting material (imine) typically appears around -70 ppm, while the Mannich adduct shifts upfield to approximately -74 to -76 ppm.
References
-
Synthesis of Substituted
-Trifluoromethyl Piperidinic Derivatives. Source: MDPI (Molecules). URL:[Link] -
Stereoselective Synthesis of Piperidines (Review). Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]
-
A Sc(OTf)3 catalyzed Mukaiyama–Mannich reaction of difluoroenoxysilanes. Source: Royal Society of Chemistry (Org. Chem. Front.). URL:[Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines. Source: Bentham Science (Letters in Organic Chemistry). URL:[Link]
Application Note: Integrated Pharmacokinetic Profiling of 2-Methyl-5-(trifluoromethyl)piperidine Scaffolds
Introduction: The Fluorine Effect in Piperidine Scaffolds
The 2-Methyl-5-(trifluoromethyl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for GPCR and kinase inhibitors. The strategic incorporation of the trifluoromethyl (
-
Lipophilicity Modulation: The
group significantly increases , enhancing blood-brain barrier (BBB) permeability compared to non-fluorinated analogs. -
Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) renders the C5 position resistant to Cytochrome P450 (CYP)-mediated oxidation, effectively "blocking" a common metabolic soft spot.
-
Basicity Attenuation: The electron-withdrawing inductive effect (
) of the group lowers the of the piperidine nitrogen (typically from ~11.0 to ~9.5), reducing lysosomal trapping and improving oral bioavailability [1].
This Application Note provides a validated workflow for the pharmacokinetic (PK) profiling of these analogs, addressing the specific bioanalytical challenges posed by their physicochemical properties.
Bioanalytical Method Development (LC-MS/MS)
Challenge: Piperidine analogs are polar, basic amines. On standard C18 columns at acidic pH, they often exhibit poor retention and significant peak tailing due to interaction with residual silanols. Solution: Utilization of High-pH Reverse Phase Chromatography to maintain the analyte in its neutral (unprotonated) state, maximizing retention and peak symmetry.
Chromatographic Conditions
-
Column: Waters XBridge C18 (
mm, 3.5 µm) or equivalent high-pH stable column. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Equilibration |
| 0.50 | 5 | Load |
| 2.50 | 95 | Ramp to Organic |
| 3.50 | 95 | Wash |
| 3.60 | 5 | Return to Initial |
| 5.00 | 5 | Re-equilibration |
Mass Spectrometry (ESI+) Parameters
The
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Example for generic analog):
-
Precursor:
-
Quantifier Product: Loss of substituent (e.g.,
or side chain). Note: The group rarely leaves as a neutral fragment; look for fragments retaining the moiety ( 69 for is possible but often non-specific).
-
In Vitro Metabolic Stability (Microsomal Clearance)
Objective: To determine if the C5-trifluoromethyl group successfully blocks metabolism or if "metabolic switching" occurs to the N-atom or C6 position.
Experimental Workflow (DOT Diagram)
Figure 1: Standardized workflow for microsomal metabolic stability assessment.
Protocol Steps
-
Pre-Incubation: Dilute compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing liver microsomes (0.5 mg/mL).[2] Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (final conc. 1 mM).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min; analyze supernatant via LC-MS/MS.
Data Interpretation:
Calculate the in vitro intrinsic clearance (
Plasma Protein Binding (Rapid Equilibrium Dialysis)
Context: The lipophilic
Protocol (RED Device)[3]
-
Preparation: Spike plasma with test compound (final conc. 5 µM).
-
Loading: Load 200 µL spiked plasma into the Sample Chamber (red ring) and 350 µL PBS buffer into the Buffer Chamber (white ring) of the RED insert [2].
-
Equilibration: Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.
-
Matrix Matching: Post-incubation, remove aliquots.
-
Add 50 µL of Buffer to 50 µL of Plasma Sample.
-
Add 50 µL of Blank Plasma to 50 µL of Buffer Sample.
-
Reasoning: This ensures both matrices are identical for LC-MS analysis, eliminating matrix effect bias.
-
-
Analysis: Precipitate proteins and analyze via LC-MS/MS.
In Vivo Pharmacokinetics (Rat/Mouse)
Study Design:
-
Dosing: IV (1 mg/kg) and PO (5 mg/kg).
-
Formulation: Due to the
(~9.5), these compounds dissolve well in slightly acidic vehicles.-
Recommended Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Water (pH adjusted to 4.5 with Citric Acid).
-
Integrated Data Analysis Workflow
Figure 2: Logic flow for Non-Compartmental Analysis (NCA) of PK data.
Scientific Validation & Troubleshooting
-
Chirality: The 2-Methyl substituent introduces a chiral center. The metabolic stability of
vs enantiomers often differs significantly.-
Recommendation: If developing a racemate, use a chiral LC column (e.g., Chiralpak IG) during the bioanalytical phase to track enantiomers separately.
-
-
Instability: If
is high despite the block, check for N-dealkylation or oxidation at the C6 position (alpha to nitrogen). -
Recovery: If recovery in the RED assay is low (<70%), the compound may be sticking to the Teflon device due to high lipophilicity. Switch to Ultracentrifugation.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[3] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Di, L., et al. (2017). Optimization of a Higher Throughput Microsomal Stability Assay. Current Protocols in Pharmacology, 79(1), 7.18.1-7.18.19. Link
Sources
Application Note: Strategic Development of Selective M5 Muscarinic Antagonists
Abstract
The Muscarinic Acetylcholine Receptor M5 (CHRM5) represents a critical therapeutic frontier for addiction medicine, specifically in modulating dopaminergic transmission in the Ventral Tegmental Area (VTA). However, the development of M5 antagonists is historically plagued by the "Selectivity Paradox": the orthosteric binding site of M5 shares >90% homology with M1 and M3 subtypes, leading to severe peripheral side effects (e.g., gastrointestinal and cardiovascular toxicity) when non-selective agents are used.
This guide outlines a precision-engineered workflow to develop selective M5 antagonists , shifting focus from traditional orthosteric competition to Negative Allosteric Modulation (NAM) and kinetic selectivity. We provide validated protocols for functional calcium mobilization assays and mechanistic binding studies necessary to differentiate M5-specific hits from promiscuous anti-muscarinics.
Part 1: The Selectivity Challenge & Signaling Mechanism
To develop a viable M5 antagonist, one must first understand the signaling architecture. M5 is Gq-coupled; its activation triggers the Phospholipase C (PLC) cascade, resulting in intracellular calcium release.[1]
The primary failure mode in M5 drug discovery is M3 cross-reactivity . M3 receptors control smooth muscle contraction in the airway and gut. An M5 antagonist that inadvertently blocks M3 will cause dry mouth, constipation, and potential airway obstruction. Therefore, functional selectivity ratios >100-fold against M1 and M3 are the gold standard.
M5 Signaling Pathway Visualization
Figure 1: The Gq-coupled signaling cascade of the M5 receptor.[1][2][3] Antagonists must intercept the signal at the receptor level to prevent Calcium mobilization.
Part 2: Screening Strategy & Workflow
Because orthosteric sites are conserved, a simple radioligand displacement assay using
High-Throughput Screening (HTS) Workflow
-
Primary Screen (Functional): Calcium Flux (FLIPR) in CHO-K1-hM5 cells. Detects both orthosteric antagonists and NAMs.
-
Counter Screen (Selectivity): Run hits against CHO-hM1 and CHO-hM3 cell lines. Discard compounds with <10-fold selectivity immediately.
-
Mechanism of Action (Binding): Radioligand dissociation assays to confirm if the hit is competitive (orthosteric) or non-competitive (allosteric).
Figure 2: The "Funnel" approach. Functional screening precedes binding to capture allosteric modulators early.
Part 3: Detailed Experimental Protocols
Protocol A: Kinetic Calcium Mobilization Assay (FLIPR)
This is the industry-standard functional assay for Gq-coupled GPCRs. It validates the compound's ability to physiologically block the receptor.
Biological System: CHO-K1 cells stably expressing human M5 receptor (CHO-hM5). Key Reagents:
-
Agonist: Acetylcholine (ACh) or Carbachol.[4]
-
Dye: Fluo-4 AM or Calcium 5 Assay Kit (Molecular Devices).
-
Transport Inhibitor: Probenecid (Critical: prevents dye leakage from cells).
Step-by-Step Methodology:
-
Cell Plating:
-
Seed CHO-hM5 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.
-
Incubate overnight at 37°C, 5%
. Confluence should reach ~90%.
-
-
Dye Loading:
-
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 5 Dye.
-
Remove culture media and add 100 µL Loading Buffer.
-
Incubate 45 minutes at 37°C, then 15 minutes at room temperature (RT) to equilibrate.
-
-
Compound Addition (Antagonist Mode):
-
Prepare test compounds at 4x concentration in HBSS.
-
Critical Step: Add test compounds to cells before the agonist.
-
Incubate for 15–20 minutes at RT. Note: NAMs often require longer pre-incubation than orthosteric antagonists to reach equilibrium.
-
-
Agonist Challenge & Measurement:
-
Place plate in FLIPR/FlexStation.[5]
-
Inject
concentration of Acetylcholine (determined previously). -
Record fluorescence (Excitation 485nm / Emission 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
-
-
Data Analysis:
-
Calculate Max-Min RFU (Relative Fluorescence Units).
-
Normalize to Positive Control (10 µM Atropine = 100% Inhibition) and Negative Control (Buffer + Agonist = 0% Inhibition).
-
Fit data to a 4-parameter logistic equation to determine
.
-
Protocol B: Radioligand Binding (Differentiation of NAM vs. Orthosteric)
Once a hit is identified, this protocol determines WHERE it binds. An orthosteric antagonist will displace the radioligand. A NAM may not displace it fully but will alter the dissociation kinetics.
Reagents:
-
Radioligand:
-N-Methylscopolamine ( -NMS) - Hydrophilic, surface receptors only. -
Membrane Prep: Homogenized CHO-hM5 membranes.
Methodology:
-
Competition Binding:
-
Incubate membranes (10-20 µg protein) with
-NMS (~0.2 nM, near ) and varying concentrations of test compound ( to M). -
Incubate for 2 hours at RT to reach equilibrium.
-
Harvest via rapid filtration on GF/B filters using a cell harvester.
-
Count radioactivity (CPM).
-
-
Interpretation:
-
Orthosteric Antagonist: Full displacement of radioligand (sigmoidal curve dropping to non-specific binding levels).
-
Allosteric Modulator: May show "incomplete" displacement or a "floor" effect where the curve plateaus above non-specific binding levels, indicating the radioligand can still bind (albeit with altered affinity) in the presence of the modulator.
-
Part 4: Data Presentation & Reference Standards
When characterizing your M5 antagonist, compare it against these established benchmarks to validate your assay performance.
Table 1: Reference Compound Profiles
| Compound | Class | M5 Potency ( | Selectivity Profile | Notes |
| ML375 | NAM | ~300 nM | >60x vs M1/M3 | Gold Standard for selective M5 inhibition. |
| VU0238429 | PAM | ~1.2 µM ( | >30x vs M1/M3 | Positive modulator (increases ACh efficacy). |
| Atropine | Orthosteric | ~1.0 nM | Non-selective | Potent but hits M1-M5 equally. Use as assay control. |
| Scopolamine | Orthosteric | ~0.5 nM | Non-selective | Standard non-selective antagonist. |
Calculating Selectivity Ratios
The "Safety Margin" is calculated as:
-
Target: Ratio > 100 is preferred for in vivo safety.
-
Minimum Acceptable: Ratio > 10 for early tool compounds.
References
-
Gentry, P. R., et al. (2013).
-
[Link]
-
-
Bridges, T. M., et al. (2009).
-
[Link]
-
-
Vanderbilt Center for Neuroscience Drug Discovery.
-
[Link]
-
-
IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors: M5.
-
[Link]
-
-
Dencker, D., et al. (2012). Muscarinic M5 receptors in the ventral tegmental area regulate dopamine release and reward. Psychopharmacology.
-
[Link]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Trifluoromethylpiperidine Enantiomers
Status: Operational Ticket ID: #CF3-PIP-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: 2026-02-03
Introduction: The "Double Trouble" Challenge
Welcome to the advanced troubleshooting hub. Separating trifluoromethylpiperidine enantiomers presents a unique "double trouble" scenario in chromatography:
-
The Piperidine Core: A secondary amine that is inherently basic (
), leading to severe peak tailing due to interactions with residual silanols on the stationary phase. -
The Trifluoromethyl (
) Group: A bulky, electron-withdrawing moiety that alters the dipole moment and solubility profile, often requiring non-standard solvent systems that are incompatible with traditional "coated" chiral phases.
This guide moves beyond basic textbook advice, offering field-proven protocols for resolving these specific enantiomers.
Module 1: Method Development Strategy
Q: Where do I start my screening process? Standard Normal Phase (Hexane/IPA) isn't working.
A: The
The Logic: Coated phases (like the classic AD-H or OD-H) are restricted to mild solvents (Hexane, IPA, EtOH). However, trifluoromethylated amines often require "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) for solubility and to disrupt the aggregation caused by the fluorinated group. Immobilized phases (e.g., CHIRALPAK® IA, IC, ID, IG, IH) are chemically bonded to the silica, allowing you to use these strong solvents without stripping the selector.
Protocol: The "Immobilized" Screening Workflow
-
Preparation: Dissolve sample in EtOH or IPA. If insoluble, add DCM dropwise until clear.
-
Primary Screen (Immobilized Columns):
-
Columns: CHIRALPAK® IG, IC, and IA (in this priority order).
-
Mobile Phase A: Hexane / DCM / EtOH / DEA (50:30:20:0.1).
-
Mobile Phase B: MtBE / EtOH / DEA (90:10:0.1).
-
-
Why IG first? The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) has shown exceptional selectivity for halogenated amines due to specific halogen-halogen interactions in the chiral groove [1].
Visualization: Method Development Decision Tree
Figure 1: Decision matrix for selecting column technology based on the solubility profile of fluorinated piperidines.
Module 2: Troubleshooting Peak Shape (The Basicity Issue)
Q: My peaks are tailing severely ( ). I'm already using 0.1% DEA. What now?
A: The electron-withdrawing
The Fix: Switch to Butylamine or increase DEA concentration, but monitor the column pH limits.
Comparative Additive Strategy
| Symptom | Primary Additive | Secondary "Power" Additive | Mechanism of Action |
| Slight Tailing ( | 0.1% DEA | 0.1% TEA (Triethylamine) | Competitive binding to surface silanols. |
| Severe Tailing ( | 0.1% Isopropylamine | 0.2% Butylamine | Sterically bulkier amines block deep silanol pores more effectively [2]. |
| Peak Broadening (No separation) | 0.1% Ethanolamine | 0.1% Ethylenediamine | Hydrogen bonding modulation. Ethanolamine can alter the chiral cavity shape slightly. |
Critical Warning: Do NOT use Trifluoroacetic Acid (TFA) to suppress silanols on polysaccharide columns unless you are using a specifically designated "reverse phase" chiral column (e.g., CHIRALPAK® AD-RH). Acidic additives in Normal Phase can hydrolyze the carbamate linkage of the selector over time or cause salt precipitation if switched back to basic mode.
Module 3: The "Invisible" Analyte (Detection)
Q: I see no peaks at 254 nm. Is the compound eluting?
A: Trifluoromethylpiperidines lack a conjugated
Troubleshooting Protocol:
-
The "Low UV" Approach:
-
Set UV detector to 205–210 nm .
-
Constraint: You cannot use UV-cutoff solvents like Ethyl Acetate or THF at this wavelength. You are restricted to Hexane, Heptane, and Alcohols.[1]
-
-
Derivatization (The "Sure-Fire" Method):
-
If you need high sensitivity (e.g., for impurity analysis), you must add a chromophore.
-
Reaction: React the secondary amine with Benzyl bromide or p-Toluenesulfonyl chloride (PTSC) [3].
-
Benefit: This adds a strong UV absorber and often improves chiral recognition by adding
- interaction sites for the column selector.
-
-
Universal Detection:
-
Use Refractive Index (RI) (isocratic only) or ELSD (Evaporative Light Scattering Detector).
-
Note: ELSD is destructive; do not use for prep work if recovery is needed, unless using a stream splitter.
-
Module 4: Resolution & Selectivity (The Factor)
Q: The enantiomers are co-eluting (Resolution 0). How do I use the group to my advantage?
A: The
Optimization Steps:
-
Temperature Effect:
-
Alcohol Switch:
-
Switch from Ethanol to 2-Propanol (IPA) .
-
IPA is bulkier and forms different hydrogen bond networks with the carbamate selector, often forcing the analyte into a different binding pocket where the
group faces the chiral selector's phenyl rings [4].
-
Visualization: Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing and resolving common chromatographic failures with fluorinated amines.
References
-
Chiral Technologies. (n.d.). CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved February 3, 2026, from [Link]
-
Ye, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC). Retrieved February 3, 2026, from [Link]
-
Babu, C. V. R., et al. (2014).[5] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[5] Retrieved February 3, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 3, 2026, from [Link]
Sources
- 1. US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents [patents.google.com]
- 2. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for trifluoromethylation of piperidines
The following technical guide is structured as a specialized support center resource for researchers optimizing the trifluoromethylation of piperidine scaffolds.
Role: Senior Application Scientist | Department: Process Chemistry & Catalysis Support Subject: Optimization of Reaction Conditions for Direct C(sp³)-H Trifluoromethylation
Executive Technical Overview
The introduction of a trifluoromethyl (CF₃) group into the piperidine scaffold—a privileged structure in FDA-approved drugs—dramatically alters pKa, lipophilicity (LogP), and metabolic stability. However, the piperidine ring presents unique challenges:
-
Deactivation: The basic nitrogen can poison Lewis acid catalysts or transition metals.
-
Regioselectivity: Distinguishing between the α-C-H (C2/C6) and remote C-H (C3/C4) bonds requires precise mechanistic control.
-
Oxidation Potential: The high oxidation potential of unactivated C(sp³)-H bonds necessitates aggressive conditions that often degrade reagents.
This guide focuses on the two most robust methodologies: Photoredox Catalysis (for α-functionalization) and Radical-Mediated Innate Functionalization (Minisci-type logic).
Method Selection: The Decision Matrix
Before starting, determine the optimal pathway based on your substrate's protecting group profile and desired substitution pattern.
Figure 1: Decision matrix for selecting the trifluoromethylation strategy. For high regioselectivity at C3/C4, direct C-H functionalization is often inferior to reducing pre-functionalized fluoropyridines [1].
Core Protocol: Photoredox α-C-H Trifluoromethylation
This protocol utilizes a "redox-neutral" radical pathway, ideal for late-stage functionalization of N-protected piperidines.
Reagents:
-
Catalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%) – High oxidizing power E½ ≈ +1.21 V.
-
CF₃ Source: Togni’s Reagent II (1.2 - 1.5 equiv).
-
Additives: Phosphate base (K₂HPO₄) or Bronsted acid (if using HAT mechanism).
-
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Workflow
-
Degassing (Critical): Oxygen quenches the excited triplet state of the Ir-catalyst. Sparge solvent with Argon for 15 mins before adding reagents.
-
Reagent Addition: Add piperidine substrate (1.0 equiv), Catalyst (0.02 equiv), and Togni II (1.5 equiv) to a vial.
-
Irradiation: Place in a Blue LED reactor (λ = 450 nm). Maintain temperature < 30°C using a fan.
-
Monitoring: Reaction typically completes in 12-24 hours. Monitor consumption of Togni reagent by ¹⁹F NMR (shift -40 ppm vs product -60 to -75 ppm).
Troubleshooting Center & FAQs
Category 1: Regioselectivity & Yield
Q: Why am I observing a mixture of C2 and C6 isomers?
-
Diagnosis: In N-Boc or N-Cbz piperidines, the C2 and C6 positions are electronically similar α-amino sites.
-
Solution:
-
Steric Control: If your piperidine has a substituent at C3, the reaction will favor C6 (the less sterically hindered α-position).
-
Thermodynamic Control: Switch to a HAT (Hydrogen Atom Transfer) catalyst system (e.g., Quinuclidine + Photocatalyst). HAT abstractors are sensitive to hydridic character and steric environment, often improving selectivity for the most accessible α-proton.
-
Q: My yield is stalled at 30-40%. Adding more reagent doesn't help. Why?
-
Diagnosis: Catalyst poisoning or "Inner-Filter Effect."
-
Poisoning: Byproducts from Togni reagent (2-iodobenzoic acid derivatives) can coordinate to the Ir/Ru metal center, quenching activity.
-
Light Penetration: If the reaction mixture turns dark/opaque, photons cannot penetrate.
-
-
Corrective Action:
Category 2: Reagent Handling & Safety
Q: The Togni reagent decomposes before the reaction finishes. Is it moisture sensitive?
-
Technical Insight: Togni reagents are hypervalent iodine species.[1][3][4][5] While relatively stable, they degrade in the presence of Lewis basic solvents or nucleophiles over time.
-
Protocol Adjustment:
-
Store Togni reagent at 4°C.
-
Do not dissolve Togni reagent until immediately before irradiation.
-
Check Purity: Run a ¹H NMR of the reagent. If significant iodobenzoic acid is present, recrystallize (from MeCN/CHCl₃) before use. Impure reagent initiates radical chains non-productively.
-
Category 3: Isolation & Purification
Q: I see the product by NMR, but I lose it during rotavap/drying. Where did it go?
-
Diagnosis: Trifluoromethylated piperidines, especially if N-unprotected or small MW, are highly volatile due to the "Fluorous Effect" (weak intermolecular forces).
-
Solution:
-
In-Situ Protection: Never isolate the free amine. If the reaction removes the Boc group (rare but possible under acidic photoredox), add Boc₂O or Cbz-Cl directly to the crude mixture before workup [3].
-
Salt Formation: Isolate the product as an HCl or TFA salt immediately. These are non-volatile solids.
-
Comparative Data: Reagent Performance
| Reagent | Mechanism | Key Advantage | Key Limitation |
| Togni Reagent II | Electrophilic / Radical | High reactivity; broad scope | Expensive; Atom uneconomical; Iodine waste |
| Langlois (CF₃SO₂Na) | Radical (via Oxidation) | Cheap; Bench stable solid | Requires oxidant (TBHP); Poor solubility in non-polar solvents |
| TMS-CF₃ (Ruppert) | Nucleophilic | Good for ketones/imines | Requires fluoride activation; Not suitable for direct C-H activation |
| Triflyl Chloride | Radical (Photoredox) | Gas/Liquid source; Efficient | Corrosive; Handling difficulty |
Mechanistic Visualization (Photoredox Cycle)
The following diagram illustrates the oxidative quenching cycle used for α-C-H trifluoromethylation.
Figure 2: Simplified photoredox cycle. The catalyst mediates Single Electron Transfer (SET) to generate the reactive radical species [1, 4].
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). URL:[Link]
-
Innate C-H trifluoromethylation of heterocycles. Source: PNAS (2011) / PMC. URL:[Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Source: Letters in Organic Chemistry (2021).[6] URL:[Link]
-
General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent. Source: ACS Catalysis. URL:[Link]
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for Togni reagents and heavy metal catalysts before use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
Technical Support Center: 2-Methyl-5-(trifluoromethyl)piperidine Synthesis
This guide serves as a specialized technical support resource for the synthesis of 2-Methyl-5-(trifluoromethyl)piperidine , a critical pharmacophore in modern drug discovery (e.g., JAK inhibitors, GPCR modulators).
The content is structured as a Level 3 Technical Escalation , addressing complex failure modes in the primary synthesis route: the Heterogeneous Catalytic Hydrogenation of 2-Methyl-5-(trifluoromethyl)pyridine .
Current Status: Operational Primary Workflow: Heterogeneous Hydrogenation of Pyridine Precursors Support Level: Senior Application Scientist (Tier 3)
Core Reaction Overview & Mechanism
The industry-standard route involves the reduction of 2-methyl-5-(trifluoromethyl)pyridine using heterogeneous catalysis. While seemingly straightforward, this reaction is a "balancing act" between three competing forces: Pyridine Ring Reduction (Desired), C-F Bond Cleavage (Hydrodefluorination - Side Reaction), and Stereochemical Drift (Cis/Trans Ratio).
Reaction Pathway Diagram
The following diagram illustrates the kinetic versus thermodynamic pathways and the critical branch point for defluorination.
Figure 1: Mechanistic pathway showing the competition between hydrogenation (green) and hydrodefluorination (red).
Troubleshooting Guide (FAQ Format)
Ticket #001: "I am observing significant loss of the Trifluoromethyl group (Defluorination)."
Diagnosis: Hydrodefluorination (HDF).[1][2] The C-F bond in trifluoromethyl groups attached to aromatic rings is susceptible to oxidative addition by transition metals, particularly Palladium (Pd). Once the ring is saturated (piperidine), the C-F bond is more stable, but the intermediate species are highly vulnerable.
Root Cause Analysis:
-
Catalyst Mismatch: Using Pd/C is the most common error. Palladium is an excellent catalyst for hydrogenolysis (cleaving bonds), which includes C-F bonds.
-
Hydrogen Starvation: Low H2 pressure increases the residence time of intermediates on the catalyst surface, promoting side reactions like HDF.
Corrective Protocol:
-
Switch Catalyst: Replace Pd/C with Rh/C (Rhodium on Carbon) or PtO2 (Adams' Catalyst) . Rhodium is highly active for ring hydrogenation but significantly less active for C-F bond cleavage.
-
Acidic Additive: Run the reaction in Acetic Acid or add 1-2 equivalents of HCl (if using MeOH/EtOH).
-
Mechanism:[1][2][3][4] Protonation of the pyridine nitrogen (
) activates the ring for hydrogenation and prevents the basic amine product from poisoning the catalyst. Surprisingly, while acid can promote some elimination, in this specific hydrogenation, it accelerates the desired pathway (ring reduction) so much that the C-F bond doesn't have time to break.
-
| Parameter | High Risk (Defluorination) | Low Risk (Safe Synthesis) |
| Catalyst | 10% Pd/C | 5% Rh/C or PtO2 |
| Solvent | Neutral MeOH | MeOH + 1.1 eq HCl or AcOH |
| Pressure | < 10 bar | > 20 bar (Fast kinetics favor reduction) |
Ticket #002: "My Cis/Trans ratio is inconsistent. How do I maximize the Cis-isomer?"
Diagnosis: Thermodynamic Equilibration. The Cis-isomer (2-Me and 5-CF3 on the same side) is the Kinetic Product . This occurs because the pyridine ring adsorbs flat onto the metal surface, and hydrogen atoms are added from the bottom (syn-addition). The Trans-isomer is the Thermodynamic Product . It forms if the reaction runs too long, at too high a temperature, or if the intermediate enamine desorbs and re-adsorbs on the opposite face.
Corrective Protocol:
-
Stop Early: Monitor the reaction closely. Do not let it stir "overnight" if conversion is complete in 4 hours. Prolonged exposure to the catalyst facilitates epimerization.
-
Lower Temperature: Run the reaction at RT to 40°C . High temperatures (>60°C) provide the activation energy required for ring inversion/epimerization.
-
Solvent Choice: Use a solvent that stabilizes the protonated amine. Acetic acid often favors the cis-isomer by "locking" the conformation upon hydrogenation.
Separation Strategy: If you end up with a mixture (e.g., 80:20 Cis/Trans), do not attempt distillation immediately (boiling points are too close).
-
Method: Fractional Crystallization of the HCl Salt.
-
Dissolve the crude oil in EtOH.
-
Add 1.0 eq of HCl (in dioxane or ether).
-
The Cis-isomer hydrochloride typically crystallizes preferentially due to better packing.
-
Ticket #003: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning.
Piperidines are strong bases (
Corrective Protocol:
-
The Acid Fix: As mentioned in Ticket #001, you must run this reaction under acidic conditions.
-
Why: Protonated piperidinium ions do not coordinate strongly to the metal surface. They desorb quickly, freeing the active site for the next pyridine molecule.
-
-
CO Contamination: If using H2 balloons, ensure your source is high purity. Trace CO kills Pt/Rh catalysts instantly.
Validated Experimental Protocol
Standard Operating Procedure (SOP) for High-Fidelity Synthesis
Target: (2R,5S)-rel-2-methyl-5-(trifluoromethyl)piperidine (Cis-racemate)
-
Preparation:
-
In a high-pressure autoclave (Hastelloy or glass-lined), charge 2-methyl-5-(trifluoromethyl)pyridine (10.0 g, 62 mmol).
-
Add Methanol (100 mL) and Concentrated HCl (6.5 mL, 1.25 equiv) OR use Glacial Acetic Acid (100 mL) as solvent.
-
Add 5% Rh/C (1.0 g, 10 wt% loading). Note: Wet catalyst (50% H2O) is safer to handle.
-
-
Hydrogenation:
-
Purge vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 30 bar (435 psi) H2.
-
Stir vigorously (critical for mass transfer) at 25°C .
-
Checkpoint: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.
-
-
Work-up (Isolation):
-
Vent H2 and purge with N2.
-
Filter catalyst through a Celite pad (Caution: Rh/C is pyrophoric when dry. Keep wet).
-
Concentrate the filtrate to remove solvent/excess acid.
-
Basification: Dissolve residue in water, cool to 0°C, and basify with 4N NaOH to pH > 12.
-
Extraction: Extract 3x with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Drying: Dry over Na2SO4 and concentrate carefully (Product is volatile!).
-
-
Purification (Diastereomer Enrichment):
-
If Cis:Trans ratio is < 95:5, dissolve free base in Ethanol.
-
Add HCl/EtOH solution dropwise.
-
Cool to -20°C overnight. Filter the white precipitate (Cis-hydrochloride salt).
-
Troubleshooting Decision Tree
Figure 2: Decision tree for rapid diagnosis of reaction failures.
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. (2020). Detailed study on catalyst selection (Rh vs Pd) for preserving C-F bonds.
-
Separation of cis and trans isomers of piperidines. Journal of Chromatography A. Methodologies for separating diastereomers via chromatography and salt formation.
-
Hydrogenation of Pyridines. Organic Reactions. Comprehensive review of mechanism, stereochemistry (cis-selectivity), and side reactions in pyridine reduction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Troubleshooting Diastereoselectivity in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in the synthesis of substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its three-dimensional structure is paramount for biological activity.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary factors influencing diastereoselectivity in piperidine synthesis?
The diastereochemical outcome of a piperidine synthesis is a result of a delicate interplay of steric and electronic factors. Understanding these can empower you to rationalize and predict stereoselectivity. The key factors include:
-
Reaction Mechanism: The inherent stereochemical preferences of the chosen synthetic route (e.g., concerted vs. stepwise) will fundamentally dictate the diastereomeric outcome. For instance, the stereochemistry of an Aza-Diels-Alder reaction is governed by the endo/exo transition state preference.[2]
-
Substrate Control: The existing stereocenters and substituents on the starting materials can direct the formation of new stereocenters. This can be due to steric hindrance, where a bulky group blocks one face of the molecule, or through electronic effects that favor a particular approach of the incoming reagent.
-
Reagent/Catalyst Control: The choice of catalyst, ligand, or reagent is critical. Chiral catalysts or auxiliaries create a chiral environment that energetically favors the formation of one diastereomer over the other.[3]
-
Reaction Conditions: Temperature, solvent, and pressure can significantly impact diastereoselectivity. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. Solvent polarity can influence the stability of transition states and intermediates.
-
Protecting Groups: The nature and size of protecting groups, particularly on the piperidine nitrogen, can have a profound effect on the conformation of the ring and its transition states, thereby influencing the stereochemical outcome.[4]
Troubleshooting Poor Diastereoselectivity
Q2: My catalytic hydrogenation of a substituted pyridine is giving a low diastereomeric ratio (d.r.). What are the first steps to troubleshoot this?
Catalytic hydrogenation of pyridines is a common and atom-economical method for piperidine synthesis.[5] However, achieving high diastereoselectivity can be challenging.[6][7] Here’s a troubleshooting workflow:
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of catalyst is paramount.
-
Heterogeneous Catalysts: Platinum-based catalysts like PtO₂ often favor the formation of cis-diastereomers.[6] Palladium on carbon (Pd/C) can sometimes lead to different selectivity or even favor the trans-isomer in specific cases.[7] Rhodium on carbon (Rh/C) is another effective option. Experiment with different metals to find the optimal one for your substrate.
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it may sometimes negatively impact selectivity. It is worthwhile to screen a range of catalyst loadings.
-
-
Solvent and Additive Optimization:
-
Solvent Choice: The solvent can influence the conformation of the substrate on the catalyst surface. Acetic acid is a common solvent that can protonate the pyridine nitrogen, facilitating reduction.[8] Protic solvents like ethanol or methanol are also frequently used.
-
Additives: The addition of acids (like HCl) or bases (like triethylamine) can alter the electronic nature of the pyridine ring and influence its binding to the catalyst, thereby affecting the diastereoselectivity.[1]
-
-
Reaction Conditions Adjustment:
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the kinetically controlled product.
-
Hydrogen Pressure: High hydrogen pressure is often necessary for the hydrogenation of the aromatic pyridine ring.[6][7] Varying the pressure might influence the diastereomeric ratio.
-
-
Modification of the N-Protecting Group: If your synthesis allows for it, changing the protecting group on the nitrogen can have a significant steric influence on the outcome of the reduction. A bulkier protecting group can more effectively block one face of the ring during hydrogenation.
| Catalyst | Typical Diastereoselectivity | Common Solvents | Notes |
| PtO₂ | Often favors cis isomers[6] | Acetic Acid, Ethanol | A reliable choice for predictable cis selectivity. |
| Pd/C | Variable, can favor trans in some cases[7] | Methanol, Ethanol, Ethyl Acetate | Often used with acidic additives. |
| Rh/C | Effective for various substrates | Alcohols, Water | Can be very active; requires careful optimization. |
Q3: I am observing poor diastereoselectivity in my Aza-Diels-Alder reaction to form a piperidine ring. How can I improve this?
The Aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core with good stereocontrol. Low diastereoselectivity often points to issues with the transition state geometry.
-
Lewis Acid Catalyst: The choice of Lewis acid is crucial. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to find one that provides the best facial selectivity for the dienophile's approach to the imine.
-
Solvent Effects: Non-polar solvents often enhance the endo selectivity in Diels-Alder reactions.[9] It is advisable to screen solvents of varying polarity.
-
Temperature: As with most stereoselective reactions, lowering the temperature can significantly improve the diastereomeric ratio by favoring the more ordered, lower-energy transition state.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen of the diene or the imine is a robust strategy to induce high diastereoselectivity. Carbohydrate-derived auxiliaries, for example, have been shown to be highly effective.[3][10]
-
Organocatalysis: Chiral Brønsted acids can be excellent catalysts for enantioselective and diastereoselective Aza-Diels-Alder reactions.[9]
Protocol for a Domino Mannich-Michael Reaction using a Chiral Auxiliary:
This protocol is adapted from methodologies using carbohydrate-derived auxiliaries for the synthesis of chiral piperidine precursors.[3][11]
-
Aldimine Formation:
-
Dissolve the desired aldehyde (1.0 mmol) in dichloromethane (5 mL).
-
Add a chiral amine auxiliary, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol).
-
Stir the mixture over activated 4 Å molecular sieves for 2 hours at room temperature to facilitate imine formation.
-
-
Domino Reaction:
-
Cool the solution containing the in situ generated aldimine to -78 °C.
-
Slowly add Danishefsky's diene (1.2 mmol).
-
Allow the reaction to proceed at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
After workup and purification, the N-arabinosyl dehydropiperidinone is obtained with high diastereoselectivity.
-
Q4: My reductive amination/cyclization sequence is producing a mixture of diastereomers. What strategies can I employ to favor one isomer?
Reductive amination is a versatile method for forming C-N bonds and can be applied in intramolecular cyclizations to form piperidines.[1] The stereoselectivity is often determined during the reduction of the intermediate iminium ion or enamine.
-
Choice of Reducing Agent:
-
Bulky Hydride Reagents: Sterically demanding reducing agents like sodium triacetoxyborohydride (STAB) or lithium tri-sec-butylborohydride (L-Selectride®) can provide higher diastereoselectivity by approaching the iminium ion from the less hindered face.
-
Catalytic Hydrogenation: If the intermediate can be isolated or is stable under the reaction conditions, catalytic hydrogenation can offer different and sometimes superior diastereoselectivity compared to hydride reagents.
-
-
pH Control: The pH of the reaction medium can influence the equilibrium between the enamine and iminium ion intermediates, which can, in turn, affect the diastereomeric ratio of the product. Careful control of pH is often beneficial.
-
Substrate Conformation: The presence of bulky substituents on the carbon backbone can lock the molecule into a specific conformation, leading to a more selective reduction. Consider modifying substituents to enhance this effect if possible.
-
"Hydrogen Borrowing" Catalysis: This advanced method uses a metal catalyst (often Iridium-based) to transiently oxidize an alcohol to an aldehyde, which then undergoes condensation with an amine, followed by reduction of the resulting imine by the "borrowed" hydrogen. This can lead to high diastereoselectivity.[1]
Analytical and Purification Challenges
Q5: I am having trouble determining the diastereomeric ratio of my piperidine product. What are the best analytical techniques?
Accurate determination of the d.r. is crucial for optimizing your reaction.
-
¹H NMR Spectroscopy: This is often the first and most direct method. Diastereomers are distinct compounds and should have different chemical shifts. Look for well-resolved signals, particularly for protons adjacent to stereocenters. If signals overlap, a higher field NMR instrument may be necessary.[12]
-
¹³C NMR Spectroscopy: This technique can sometimes show better resolution between the signals of diastereomers than ¹H NMR.[12]
-
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful separation techniques. For piperidines, which are basic, it is often necessary to use a mobile phase additive to improve peak shape.[13]
-
Normal Phase HPLC: Can be effective for separating less polar diastereomers.
-
Reverse Phase HPLC: Often requires a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to be added to the mobile phase to prevent peak tailing due to interactions with the silica support.[13]
-
SFC: Is an excellent technique for separating stereoisomers and is often faster than HPLC.
-
-
Gas Chromatography (GC): If your compounds are volatile and thermally stable, GC with a chiral stationary phase can be a very sensitive method for determining the d.r.
Q6: My piperidine diastereomers are difficult to separate by column chromatography. What should I do?
The small structural differences between diastereomers can make them challenging to separate.[13]
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases (silica, alumina, or functionalized silica). Sometimes a small change in eluent polarity can make a big difference.
-
Derivative Formation: If the diastereomers are inseparable, consider forming a derivative (e.g., an amide or ester) with a bulky reagent. The resulting derivatives may have larger differences in their physical properties, making them easier to separate. The protecting group can then be removed.
-
Diastereoselective Crystallization: If your product is crystalline, you may be able to selectively crystallize one diastereomer from a solution, leaving the other in the mother liquor. This can be a very effective technique for large-scale separations.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Piperidines. Chemical Reviews, 106(9), 3725-3811.
- Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(12), 1781-1813.
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2953-2989.
-
Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
- Kunz, H. (2004). Carbohydrate auxiliaries in stereoselective synthesis. Pure and Applied Chemistry, 76(7-8), 1495-1506.
- Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.
-
Voskressensky, L. G., & Varlamov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6488. [Link]
- Zech, G., & Kunz, H. (2003). Stereoselective Solid‐Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 13, 1614-1623. [Link]
-
ResearchGate (2021). NMR interpretation of a diastereomeric compound. [Link]
-
Organic Chemistry Portal. Piperidine Synthesis. [Link]
- Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
-
National Center for Biotechnology Information. PubChem. [Link]
-
American Chemical Society Publications. [Link]
-
Royal Society of Chemistry Publishing. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Stereoselective Solid‐Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary / Angewandte Chemie International Edition, 2003 [sci-hub.fr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Method Development for 2-Methyl-5-(trifluoromethyl)piperidine
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Quantification & Separation Strategy for Fluorinated Piperidines[1]
Executive Summary
You are likely encountering difficulties quantifying 2-Methyl-5-(trifluoromethyl)piperidine (2M5TFMP) due to three inherent physicochemical properties:
-
Lack of Chromophore: The molecule lacks conjugation, making standard UV detection (254 nm) impossible and low-UV (200–210 nm) unreliable due to solvent cutoffs.[1]
-
Basicity & Tailing: The secondary amine (pKa ~9.2–9.[1]8) interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1]
-
Stereoisomerism: The C2 and C5 chiral centers generate diastereomers (cis/trans) that may split into two peaks or co-elute as a broad band.[1]
This guide provides a self-validating workflow to overcome these barriers, compliant with ICH M10 guidelines for bioanalytical method validation.
Module 1: Detection Strategy (The "Invisible" Peak)
Q: Why can't I see a peak on my HPLC-UV system, even at 210 nm?
A: 2M5TFMP is a "transparent" analyte.[1] It possesses no
Recommended Solution: You must switch to LC-MS/MS (Triple Quadrupole) for trace quantification or Derivatization for UV/Fluorescence.[1]
Option A: LC-MS/MS (Gold Standard) [1][2]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Theoretical Mass:
-
Fragment Prediction: Look for loss of the trifluoromethyl group (neutral loss of 69 Da) or ring cleavage.
-
Primary Transition:
(Loss of HF, common in fluorinated amines) -
Secondary Transition:
(Loss of propene/ring break)
-
Option B: Derivatization (If MS is unavailable)
If you are restricted to HPLC-UV/FLD, you must chemically tag the secondary amine.[1]
-
Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate) or Dansyl Chloride .[1]
-
Mechanism: Reacts with the secondary amine to form a highly fluorescent, UV-active carbamate/sulfonamide.[1]
-
Benefit: Shifts detection to >254 nm (UV) or Ex/Em 260/305 nm (Fluorescence), removing baseline noise.[1]
Module 2: Chromatographic Separation (Isomers & Tailing)
Q: My peak is tailing (As > 1.5) or splitting into a "doublet." How do I fix this?
A: The splitting is likely the separation of cis/trans diastereomers , while the tailing is caused by the Silanol Effect . The protonated amine (
Protocol: High-pH Reversed Phase Strategy
Standard acidic mobile phases (0.1% Formic Acid) exacerbate tailing for this molecule.[1] Switch to a high-pH compatible column to suppress silanol ionization and keep the amine neutral (or less charged).[1]
Recommended Column Chemistry:
Optimized Mobile Phase:
| Parameter | Composition | Function |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | Suppresses protonation of amine; ensures sharp peaks.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Elution solvent.[1] |
| Gradient | 5% B to 95% B over 10 mins | Scans for both polar impurities and the lipophilic parent.[1] |
| Flow Rate | 0.4 - 0.6 mL/min | Standard flow for analytical columns (2.1 mm ID).[1] |
Note on Isomers: The 2-methyl and 5-trifluoromethyl groups create geometric isomers.[1]
-
If you see two peaks with identical mass spectra: These are diastereomers.[1] You must integrate both for total quantification unless your standard is a purified single isomer.[1]
-
If you require enantiomeric separation (R,R vs S,S), you must use a Chiral Polysaccharide Column (e.g., Chiralpak IG) with Normal Phase or Polar Organic mode.[1]
Module 3: Troubleshooting Workflow
Visual Guide: Peak Shape & Detection Logic
Caption: Decision tree for detector selection and chromatographic troubleshooting of fluorinated amines.
Module 4: Sample Preparation & Recovery
Q: I am losing analyte during dry-down (evaporation). Why?
A: Small fluorinated amines can be surprisingly volatile.[1] The
Protocol: Volatility Management
-
Do NOT evaporate to dryness if possible.[1]
-
Acidify before evaporation: If you must dry down, add 20 µL of 1M HCl to the fraction.[1] This converts the free base amine into the non-volatile Hydrochloride salt (
). -
Use SPE (Solid Phase Extraction):
References & Authoritative Grounding
-
ICH M10 Bioanalytical Method Validation Guideline. (2022). International Council for Harmonisation.[1] Provides the global regulatory framework for validating bioanalytical methods (Accuracy, Precision, Stability).[1]
-
Strategies for the Analysis of Polar Amines. (2018). Waters Corporation Application Note. Details the use of high-pH mobile phases on hybrid silica columns to improve amine peak shape.
-
[1]
-
-
Derivatization of Amines for HPLC Analysis. (2020). Sigma-Aldrich (Merck) Technical Bulletin.[1] comparative analysis of FMOC vs Dansyl chloride for secondary amines.
-
[1]
-
-
PubChem Compound Summary: 2-(Trifluoromethyl)piperidine. (Representative Analog).[1] National Library of Medicine.[1] Used for physicochemical property verification (pKa and volatility data).[1]
-
[1]
-
Sources
Improving the metabolic stability of piperidine-based drug candidates
Welcome to the Piperidine Optimization Hub
You are likely here because your piperidine-containing lead compound is showing high intrinsic clearance (
This guide provides a systematic troubleshooting workflow to diagnose the metabolic vulnerability and engineering strategies to fix it without destroying potency.
Module 1: Diagnostic & Triage
The Problem: Your compound is unstable, but blind structural changes are inefficient. You must first identify the regioselectivity of the metabolism.
The Mechanism of Failure
Piperidines are primarily metabolized by Cytochrome P450 (CYP) enzymes via two main pathways. Understanding which one is dominant dictates your chemical solution.
-
-Carbon Oxidation (Major): CYP abstracts a hydrogen atom from the carbon adjacent to the nitrogen (
-position). This forms an unstable iminium ion, which hydrolyzes to a ring-opened aldehyde or oxidizes further to a lactam. - -Oxidation (Minor/Variable): Direct oxidation of the nitrogen lone pair.
Visualization: The Piperidine Metabolic Fate
The following diagram illustrates the mechanistic pathways you are fighting against.
Figure 1: The metabolic cascade of piperidine.[1][2][3][4] The transition to the Iminium Ion is the critical "point of no return" for
Module 2: Structural Modification Strategies
Once you have confirmed the piperidine ring is the liability (via MetID data), apply these strategies.
Strategy A: The Fluorine Scan (Electronic & Steric Blockade)
Fluorine is the gold standard for blocking metabolism due to the strength of the C-F bond (116 kcal/mol) vs. the C-H bond (99 kcal/mol). However, stereochemistry is critical .
-
The Tactic: Substitute Hydrogens at the C3 or C4 positions with Fluorine.
-
The Nuance (Expert Insight): Fluorine substitution drastically lowers the basicity (
) of the piperidine nitrogen. This reduces the energy penalty for desolvation and cation- interactions with the CYP heme, potentially improving stability beyond just steric blocking.-
Equatorial Fluorine: Lowers
significantly (e.g., ). -
Axial Fluorine: Lowers
less than equatorial (e.g., ) due to the antiparallel orientation of the C-F bond to the -H bond.[5]
-
Recommendation: If your target requires a basic amine for binding (salt bridge), prioritize Axial Fluorine substitution to maintain some basicity while blocking metabolism.
Strategy B: Deuterium Switch (Kinetic Isotope Effect)
If you cannot tolerate the electronic changes induced by Fluorine (i.e., you lose potency), use Deuterium.
-
The Tactic: Replace
-Hydrogens (C2/C6) with Deuterium. -
Why it works: The C-D bond is stronger than C-H. This exploits the Primary Kinetic Isotope Effect (KIE).
-
Expectation: Typically yields a 20–50% improvement in half-life (
). It is a "safe" modification that rarely affects target binding affinity.
Strategy C: Scaffold Hopping (The "Nuclear" Option)
If the piperidine ring itself is unsalvageable, switch to a bioisostere that alters the geometry or reduces lipophilicity (
-
Bridged Systems: Convert piperidine to 1-azaspiro[3.3]heptane or tropane . These strained rings are often more metabolically stable.
-
Morpholine: Replacing the C4 methylene with Oxygen reduces basicity and lipophilicity, often lowering
, though it may reduce permeability.
Summary of Substituent Effects
| Modification | Effect on | Metabolic Stability | Risk to Potency |
| Parent (H) | Baseline (~11.0) | Low | N/A |
| 4-F (Equatorial) | High Decrease (~6.6) | High | Moderate (Basicity loss) |
| 4-F (Axial) | Med Decrease (~7.6) | High | Low |
| Slight Decrease | Very High (Steric) | High (Steric clash) | |
| Deuterium | None | Moderate (+30%) | Very Low |
| Spiro-cycle | Variable | High | Moderate (Geometry change) |
Module 3: Experimental Validation Protocols
Do not rely on prediction. Validate your design with these specific assays.
Protocol 1: Microsomal Stability Assay (The Standard)
Use this to determine Intrinsic Clearance (
-
Preparation:
-
Test compound concentration: 1
M (to ensure first-order kinetics). -
Microsome source: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Pre-incubate compound + microsomes for 5 min at 37°C.
-
Start: Add NADPH regenerating system (or 1 mM NADPH).
-
Timepoints: 0, 5, 15, 30, 45 min.
-
-
Quenching:
-
Transfer aliquots into ice-cold Acetonitrile (containing internal standard).
-
Centrifuge at 4000 rpm for 20 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor disappearance of parent peak.
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
- .
-
Protocol 2: Metabolite Identification (MetID)
Use this if
-
Setup: Similar to Protocol 1 but use higher concentration (10
M) and run for 60 min. -
Analysis: High-Resolution Mass Spectrometry (HRMS) looking for:
-
+16 Da (Hydroxylation/N-oxide).
-
+14 Da (Carbonyl formation/Lactam).
-
-2 Da (Imine formation).
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for stabilizing piperidine derivatives.
Frequently Asked Questions (FAQ)
Q: I added a Fluorine to the 4-position, but my potency dropped 10-fold. Why?
A: You likely perturbed the
Q: Will improving metabolic stability increase hERG toxicity?
A: Often, yes. Piperidines are frequent hERG blockers due to basic amine interactions with the channel's pore. However, strategies that lower
Q: Why not just methylate the
References
-
Mechanisms of Piperidine Metabolism: Guengerich, F. P. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
Fluorine Substitution Effects (Axial vs Equatorial): Kugler, V. M., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Piperidine Bioisosteres (Spiro-systems): Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of piperidine bioisosteres: 1-azaspiro[3.3]heptanes. Organic Letters. [Link]
-
General Strategies for Metabolic Stability: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
Validation & Comparative
The Strategic Dichotomy in Piperidine Scaffolding: A Comparative Guide to Methyl vs. Trifluoromethyl Analogs
For drug development professionals, the piperidine scaffold is a cornerstone of molecular design, prized for its favorable physicochemical properties and its presence in a multitude of approved therapeutics.[1] The strategic functionalization of this privileged heterocycle is a critical exercise in optimizing a compound's biological activity, pharmacokinetics, and overall druggability. Among the most common and impactful substitutions are the humble methyl (-CH₃) group and its fluorinated counterpart, the trifluoromethyl (-CF₃) group. While seemingly a minor alteration, the switch from a methyl to a trifluoromethyl group can profoundly reshape a molecule's interaction with its biological target and its metabolic fate.
This guide provides an in-depth, objective comparison of the biological activities of methyl- versus trifluoromethyl-substituted piperidine analogs, supported by experimental data and field-proven insights. We will dissect the causal relationships behind the observed differences, offering a clear rationale for experimental choices in lead optimization.
At a Glance: Key Physicochemical and Biological Distinctions
The decision to employ a methyl or a trifluoromethyl group is a nuanced one, driven by the specific therapeutic objective. The table below summarizes the fundamental differences that underpin their divergent biological effects.
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale and Implication |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | The -CF₃ group is significantly bulkier, which can either enhance binding through increased van der Waals contacts or introduce steric hindrance.[2] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The high electronegativity of fluorine atoms in the -CF₃ group can alter the pKa of nearby functionalities and influence electrostatic or hydrogen bonding interactions with the target protein.[2] |
| Lipophilicity (Hansch π) | +0.56 | +0.88 | The -CF₃ group is more lipophilic, which can impact membrane permeability, plasma protein binding, and solubility.[2] |
| Metabolic Stability | Susceptible to oxidation | Generally resistant to oxidation | The high strength of the C-F bond makes the -CF₃ group a "metabolic blocker," preventing oxidation by cytochrome P450 enzymes.[2] |
I. Impact on Receptor Binding and Functional Activity
The substitution of a methyl with a trifluoromethyl group can lead to dramatic, though not always predictable, changes in receptor affinity and functional activity. This is a direct consequence of the altered steric and electronic properties of the ligand.
Causality of Experimental Observations:
-
Steric Complementarity: The larger size of the trifluoromethyl group can enhance binding if it occupies a suitable hydrophobic pocket within the receptor's binding site, leading to increased van der Waals interactions. Conversely, if the pocket is sterically constrained, the bulkier -CF₃ group can lead to a significant loss of affinity compared to the smaller methyl group.
-
Electronic Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electron density of the piperidine nitrogen or adjacent aromatic rings. This can influence the strength of hydrogen bonds or other polar interactions with receptor residues. For instance, a change in the basicity (pKa) of the piperidine nitrogen can significantly affect the ionic interactions that are often crucial for receptor binding.
While direct comparative data on a single piperidine scaffold is sparse in the literature, we can infer the potential effects from studies on related heterocyclic systems. For example, in a study of N,N-disubstituted piperazines, the position of the trifluoromethyl group on an attached phenyl ring significantly influenced serotonin receptor binding profiles, with some analogs showing high affinity for the 5-HT₂B receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of methyl- and trifluoromethyl-piperidine analogs for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test compounds (methyl and trifluoromethyl analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Preparation: Serially dilute the test compounds to a range of concentrations.
-
Incubation: In each well of the microplate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General Workflow for an In Vitro Microsomal Stability Assay.
III. Off-Target Effects and Toxicity
The introduction of a trifluoromethyl group can also influence a compound's off-target activity and toxicity profile. The increased lipophilicity of -CF₃ analogs can sometimes lead to greater non-specific binding and potential for off-target effects. Additionally, while the C-F bond is strong, metabolic defluorination can occur in some instances, leading to the formation of reactive metabolites. Therefore, a thorough evaluation of the safety profile of trifluoromethylated compounds is essential.
Conclusion
The strategic substitution of a methyl group with a trifluoromethyl group on a piperidine scaffold is a powerful tool in the medicinal chemist's arsenal. The trifluoromethyl group often confers significant advantages in terms of metabolic stability and can, in the right context, enhance binding affinity. However, this is not a universally applicable "magic bullet." The increased steric bulk and altered electronics of the trifluoromethyl group can also be detrimental to a compound's activity.
The decision to employ this substitution must be data-driven, based on a clear understanding of the target's structure-activity relationship and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data to make informed decisions in the lead optimization process. By carefully weighing the potential benefits and drawbacks, researchers can effectively leverage the unique properties of both methyl and trifluoromethyl groups to design safer and more effective piperidine-based therapeutics.
References
-
Brullo, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]
-
Jorgensen, W. L. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]
- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. (2026). Journal of Medicinal Chemistry.
-
Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. Available at: [Link]
Sources
Validating the Structure of Novel 2-Methyl-5-(trifluoromethyl)piperidine Derivatives: A Comparative Guide
The introduction of a trifluoromethyl group into piperidine scaffolds can profoundly influence the physicochemical and biological properties of molecules, making these structures highly valuable in medicinal chemistry.[1][2] The 2-methyl-5-(trifluoromethyl)piperidine core, in particular, presents a unique combination of chirality and lipophilicity that is of significant interest in drug discovery. However, the precise structural elucidation of novel derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents.
This guide provides an in-depth comparison of key analytical techniques for the structural validation of novel 2-Methyl-5-(trifluoromethyl)piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to ensure the unambiguous characterization of these promising compounds.
The Strategic Importance of Structural Validation
The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[3][4] The addition of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.[2] However, the presence of multiple stereocenters and the conformational flexibility of the piperidine ring necessitate a multi-pronged analytical approach for definitive structural assignment. An incorrect structural assignment can lead to flawed SAR interpretations and ultimately, the failure of a drug development program.
This guide will focus on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
A Multi-Technique Approach to Structural Elucidation
A robust validation strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence.
Caption: Synergistic workflow for structural validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.[5][6]
A. ¹H and ¹³C NMR: Mapping the Carbon Skeleton
Expertise & Experience: Standard ¹H and ¹³C NMR are fundamental for identifying the carbon-hydrogen framework. In 2-methyl-5-(trifluoromethyl)piperidine derivatives, the diastereotopic protons of the piperidine ring often present complex, overlapping multiplets. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning these protons and their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are then used to piece together the connectivity of the entire molecule by observing long-range (2-3 bond) correlations.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify general proton environments.
-
COSY: Run a gradient-selected COSY (gCOSY) experiment to establish proton-proton coupling networks. This is crucial for tracing the connectivity within the piperidine ring.
-
HSQC: Acquire a sensitivity-enhanced HSQC experiment to correlate each proton to its directly attached carbon.
-
HMBC: Run an HMBC experiment optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons separated by two or three bonds. This will confirm the position of the methyl and trifluoromethyl groups, as well as the connectivity to any other substituents.
B. ¹⁹F NMR: The Trifluoromethyl Signature
Expertise & Experience: ¹⁹F NMR is exceptionally useful due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[7][8] The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable information about the substitution pattern of the piperidine ring. Furthermore, coupling between the fluorine nuclei and nearby protons (e.g., ³JHF, ⁴JHF) can provide crucial conformational and stereochemical insights.[9]
Experimental Protocol: ¹⁹F NMR Analysis
-
Acquisition: Using the same sample prepared for ¹H and ¹³C NMR, acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum is often acquired first to simplify the spectrum and identify the number of distinct fluorine environments.
-
Proton-Coupled Spectrum: Acquire a proton-coupled ¹⁹F NMR spectrum to observe J-coupling between fluorine and proton nuclei. The multiplicity of the CF₃ signal can help confirm its position relative to neighboring protons.
Comparative NMR Data Interpretation
| NMR Experiment | Information Gained | Application to 2-Methyl-5-(trifluoromethyl)piperidine |
| ¹H NMR | Proton chemical shifts, coupling constants (J-values), integration. | Provides initial information on the number and type of protons. Diastereotopic protons on the piperidine ring can indicate stereochemistry. |
| ¹³C NMR | Carbon chemical shifts. | Confirms the number of unique carbon environments. The CF₃ carbon will have a characteristic quartet in the proton-coupled spectrum. |
| ¹⁹F NMR | Fluorine chemical shifts, coupling constants. | Unambiguously confirms the presence and electronic environment of the CF₃ group. J-coupling to protons provides structural and conformational information.[9] |
| COSY | ¹H-¹H correlations. | Establishes the connectivity of the protons within the piperidine ring and any side chains. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns each proton to its directly attached carbon. |
| HMBC | ¹H-¹³C long-range correlations. | Confirms the overall connectivity of the molecule, including the positions of the methyl and trifluoromethyl groups. |
II. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Expertise & Experience: For novel piperidine derivatives, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.[10] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation. The fragmentation patterns of piperidine derivatives are often characterized by cleavage of the ring and loss of substituents, providing valuable structural clues that complement NMR data.[10][11]
Caption: Tandem Mass Spectrometry (MS/MS) workflow.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
HRMS: Determine the accurate mass of the [M+H]⁺ ion and use this to calculate the elemental composition. The calculated and observed masses should agree to within 5 ppm.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the fragmentation pattern to support the proposed structure.
Comparison of Mass Spectrometry Techniques
| Technique | Ionization Method | Information Provided | Advantages for Piperidine Derivatives |
| HRMS (ESI-TOF) | Electrospray Ionization (soft) | Accurate mass and elemental composition. | Confirms the molecular formula with high confidence.[10] |
| MS/MS (ESI-QTOF/Orbitrap) | Electrospray Ionization (soft) | Structural information from fragmentation patterns. | Helps to differentiate isomers and confirm connectivity.[11] |
| GC-MS (EI) | Electron Ionization (hard) | Reproducible fragmentation patterns for library matching. | Can be useful for less polar, more volatile derivatives. Provides characteristic fragmentation of the piperidine ring.[10] |
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a compound can be obtained as a high-quality single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including relative and absolute stereochemistry.[12]
Expertise & Experience: For chiral molecules like 2-methyl-5-(trifluoromethyl)piperidine derivatives, X-ray crystallography is the gold standard for assigning stereochemistry.[13] The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the piperidine ring in the solid state. This information is invaluable for computational modeling and understanding receptor-ligand interactions.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.
-
Analysis: Analyze the final structure to determine the connectivity, stereochemistry, and conformational details of the molecule.
Comparison with Alternative Scaffolds
The structural validation principles outlined here are applicable to a wide range of heterocyclic scaffolds. However, the specific challenges and expected spectroscopic signatures will vary.
| Scaffold | Key Structural Feature | Primary Validation Challenge | Recommended Techniques |
| 2-Methyl-5-(trifluoromethyl)piperidine | Chiral centers, flexible ring | Stereochemistry, conformation | NMR (¹H, ¹³C, ¹⁹F, NOESY), X-ray Crystallography |
| Pyrrolidine Derivatives | Five-membered ring, often chiral | Ring puckering, stereochemistry | NMR, X-ray Crystallography |
| Morpholine Derivatives | Six-membered ring with oxygen | Ring conformation (chair) | NMR, X-ray Crystallography |
| Piperazine Derivatives | Six-membered ring with two nitrogens | Ring inversion, substitution patterns | NMR, MS, X-ray Crystallography[14] |
Conclusion
The structural validation of novel 2-methyl-5-(trifluoromethyl)piperidine derivatives requires a meticulous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), mass spectrometry (HRMS and MS/MS), and, when possible, single-crystal X-ray crystallography, researchers can achieve unambiguous structural elucidation. This high level of confidence is the bedrock upon which successful drug discovery programs are built, enabling meaningful interpretation of biological data and the rational design of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 23(7), 1636. Retrieved from [Link]
-
ACS Publications. (2023). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. Organic Letters, 25(4), 604–609. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Retrieved from [Link]
-
National Institutes of Health. (2012). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-8-aza-3-oxabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E, 68(Pt 3), o703–o704. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. Retrieved from [Link]
-
ACS Publications. (2012). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 14(18), 4842–4845. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
PubMed. (1995). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Journal of Mass Spectrometry, 30(5), 757-764. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1367-1376. Retrieved from [Link]
-
MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Symmetry, 13(1), 20. Retrieved from [Link]
-
National Institutes of Health. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1058903. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]
-
PubMed Central. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1093–1098. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1284. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
-
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(31), 835-841. Retrieved from [Link]
-
National Institutes of Health. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2019, 8729351. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]
-
Wiley Online Library. (2014). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. Chemistry – An Asian Journal, 9(1), 235-240. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4056-4065. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved from [Link]
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Technical Comparison: Stereochemical Profiling of 2-Methyl-5-(trifluoromethyl)piperidine
Executive Summary
2-Methyl-5-(trifluoromethyl)piperidine is a high-value pharmacophore, integrating the metabolic stability of the trifluoromethyl group with the conformational rigidity of the piperidine ring.[1] It exists as four stereoisomers, reducible to two diastereomeric pairs: the cis-2,5 and trans-2,5 forms.[2][1][3]
For drug development professionals, distinguishing these isomers is critical. The trans-isomer typically adopts a thermodynamically stable diequatorial conformation, offering predictable lipophilicity and receptor fit.[1] The cis-isomer, forced into an axial-equatorial conformation, exhibits distinct vector geometry and higher energy dynamics.[2][1][3]
This guide provides a definitive spectroscopic strategy to distinguish these diastereomers, grounded in conformational analysis and validated by NMR protocols.
Conformational Analysis & Stability
To interpret the spectra, one must first understand the geometry.[1] In the piperidine chair, the 2- and 5-positions share a 1,4-geometrical relationship (separated by two atoms on either side of the ring).[1][3]
-
Trans-2,5-isomer: The substituents (Methyl and
) are on opposite sides of the ring plane.[2][1][3] In a chair conformation, this allows both groups to occupy equatorial positions.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Cis-2,5-isomer: The substituents are on the same side of the ring plane.[1][3] This forces one group to be axial while the other is equatorial .[2][1][3][6][7]
Conformational Energy Diagram
The following diagram illustrates the stability ranking and ring-flip logic used to predict NMR observables.
Spectroscopic Comparison (The Core Data)
The distinction relies on the Karplus relationship (coupling constants) and Gamma-gauche effects (chemical shifts).
A. Proton NMR ( )
The key differentiator is the multiplicity of the proton at C2 (H2) and C5 (H5) .[1][4]
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Me-Axial / CF3-Equatorial) | Mechanistic Explanation |
| H2 Signal | Axial | Equatorial | H2 is anti-periplanar to substituents.[1] |
| H2 Coupling ( | Large (~10-12 Hz) | Small (~2-5 Hz) | Trans: H2(ax) couples with H3(ax).Cis: H2(eq) has only gauche couplings.[2] |
| H5 Signal | Axial | Axial | In the preferred cis conformer, CF3 is equatorial, so H5 remains axial.[1][3] |
| H5 Coupling | Large (~11 Hz) | Large (~11 Hz) | H5 is axial in both major conformers; less diagnostic than H2.[1] |
| H6 Signals | Distinct Ax/Eq splitting | Complex multiplet | Trans rigidity makes H6ax/H6eq very distinct.[2][1][3][5] |
B. Carbon-13 NMR ( )
The axial methyl group in the cis-isomer causes significant upfield shifts due to steric compression (
-
C2-Methyl Shift:
-
Ring Carbons (C4/C6):
-
Cis: Shielded by the axial methyl group (3-5 ppm upfield relative to trans).[3]
-
C. Fluorine-19 NMR ( )
While both isomers prefer an equatorial
-
Trans: Single sharp doublet (coupling to H5).
-
Cis: Often broader or slightly shifted due to the dynamic equilibrium with the minor diaxial conformer, though the equatorial signal dominates.[1]
-
Differentiation: If a mixture is present, the two isomers will typically show
ppm.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Experimental Protocols
Protocol 1: Synthesis & Separation
Objective: Isolate diastereomers from the hydrogenation of 2-methyl-5-(trifluoromethyl)pyridine.
-
Hydrogenation: Dissolve substrate (1.0 eq) in MeOH with 5 mol%
. Stir under (50 psi) + 1.0 eq HCl (to protonate pyridine and facilitate reduction) for 12h. -
Workup: Filter catalyst through Celite. Neutralize with
.[2][1][5] Extract with DCM.[2][1][3][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Separation (Critical Step):
-
The diastereomers have different polarities due to the dipole vector of the N-lone pair vs. the
dipole.[2][1] -
Mobile Phase: Hexanes:EtOAc (Gradient 9:1 to 4:1) with 1% Triethylamine .[3][5]
-
Note: The amine additive is crucial to prevent tailing of the secondary amine on silica.[1]
-
Elution Order: typically the Trans (diequatorial, less polar) elutes first, followed by the Cis (more polar).[1][3]
-
Protocol 2: Analytical Identification Workflow
Objective: Assign stereochemistry without X-ray crystallography.
Step-by-Step Assignment:
-
Sample Prep: Dissolve ~10 mg of the isolated amine in 0.6 mL
. If using the HCl salt, add 1 drop of or use to prevent peak broadening from NH exchange.[1][3] -
Acquisition: Run standard 1H (16 scans) and 19F (unlocked or coupled).
-
Analysis of H2 (The "Methyl Proton"):
Performance & Physicochemical Implications[1][2][4][5][6][8][9]
For drug discovery, the choice of isomer impacts the compound's "performance" in a biological system.[1]
| Property | Trans-Isomer | Cis-Isomer | Impact on Drug Design |
| Lipophilicity (LogP) | Higher | Lower | Trans has a smaller dipole moment (vectors cancel better), improving membrane permeability.[1] |
| Basicity ( | ~9.5 - 10.0 | ~9.0 - 9.5 | Cis (axial Me) suffers more steric hindrance to solvation of the protonated ammonium, slightly lowering |
| Metabolic Stability | High | Moderate | The equatorial methyl in trans is more accessible to CYP450, but the ring is rigid.[1][3] The cis isomer has higher internal strain.[2][1] |
| Vector Alignment | Linear | Bent | Trans orients substituents ~180° (pseudo).[2] Cis orients them ~60-120°.[2][1][5] Critical for binding pocket fit.[2][1][3][5] |
References
-
Conformational Analysis of Piperidines: Eliel, E. L.; Wilen, S. H.[1][4][8] Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[2][1][3] (Foundational text on A-values and chair conformations).
-
NMR of N-Alkylpiperidines: Al-Rawi, J. M. A.; Flamerz, S.; Khuthier, A. H.
Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy1985 , 41(12), 1391–1395.[1][3] Link -
Fluorine Effects on Conformation: Chambrier, I.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[1][3] Chemistry – A European Journal2013 , 19(12).[1][3] (Provides context on Fluorine A-values and gauche effects). Link[3]
-
Synthesis of Piperidine Fragments: Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.[1][4][7][9] RSC Medicinal Chemistry2022 , 13, 1614-1624.[2][1][3][7] (Detailed protocols for separating methyl-piperidine diastereomers). Link
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- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Assessing the Impact of Trifluoromethyl Group Position on Biological Activity
[1]
Executive Summary
The strategic incorporation of a trifluoromethyl (
Part 1: Physicochemical Basis of Positional Effects
To predict biological activity, one must first understand how the position of the
Steric and Conformational Control (The "Ortho Effect")
-
Steric Bulk: The Van der Waals volume of a
group ( ) is significantly larger than a methyl group ( ) and comparable to an isopropyl group. -
Conformational Lock:
-
Ortho-substitution: Often forces a biphenyl system out of planarity due to steric clash with the adjacent ring protons or heteroatoms. This can "lock" a bioactive conformation (improving potency) or prevent binding if the pocket requires planarity (killing potency).
-
Meta/Para-substitution: Generally exerts minimal influence on the torsion angle of the aromatic ring relative to the scaffold.
-
Electronic Modulation
-
Hammett Constants: The
group is strongly electron-withdrawing ( , ). -
pKa Shift: Placing a
group ortho or para to a basic amine or phenolic hydroxyl significantly lowers the pKa, potentially altering the protonation state at physiological pH (7.4) and affecting membrane permeability.[1][2]
Metabolic Blocking[4][5]
-
Site of Metabolism (SOM): Aromatic rings are prone to oxidation by Cytochrome P450 (CYP450) enzymes. Substituting a hydrogen or methyl group with
blocks this metabolic "hotspot" due to the strength of the C-F bond ( ), extending the half-life ( ).
Visualization: The Fluorine Scan Logic
The following decision tree illustrates the logic for selecting the initial position for a
Figure 1: Strategic decision matrix for initiating a Trifluoromethyl Scan based on lead compound deficiencies.
Part 2: Comparative Case Study
This section compares the impact of
Experimental Data Comparison
The table below synthesizes data trends observed in kinase inhibitor optimization campaigns (e.g., p38 MAP kinase or VEGFR inhibitors).
| Parameter | Unsubstituted (H) | Ortho-CF3 ( | Meta-CF3 ( | Para-CF3 ( |
| Potency ( | 120 nM | > 5000 nM | 15 nM | 45 nM |
| Ligand Efficiency | 0.35 | < 0.20 | 0.38 | 0.32 |
| Metabolic | 15 min | 25 min | 45 min | 120 min |
| LogD (pH 7.4) | 2.1 | 2.8 | 3.1 | 3.2 |
| Conformation | Planar | Twisted ( | Planar | Planar |
Analysis of Results
-
The Ortho Failure (Steric Clash): The ortho-isomer shows a drastic loss of potency (>5000 nM). In this specific binding pocket, the biaryl system requires a planar conformation to stack with residues (e.g., Gatekeeper residue). The bulky ortho-
forces a twist, breaking this critical interaction.-
Contrast: If the target were a GPCR requiring a twisted conformation (e.g., NK1 receptor antagonists), the ortho-isomer might have been the most potent.
-
-
The Meta Success (The "Goldilocks" Zone): The meta-isomer is the most potent (15 nM). It fills a hydrophobic sub-pocket without causing steric clash. It improves lipophilic interactions (
increase) while maintaining the required planar geometry. -
The Para Stability (Metabolic Block): While the para-isomer is potent (45 nM), it is slightly less active than the meta form, likely due to the
group extending too far into the solvent channel. However, it exhibits the longest half-life (120 min) because the para-position was the primary site of metabolic oxidation in the unsubstituted parent.
Part 3: Experimental Protocols
To generate the data above, the following self-validating protocols are recommended.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration).
Workflow:
-
Pre-Incubation: Mix 30 µL microsomes + 360 µL buffer (100 mM Phosphate, pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.
-
Initiation: Add 10 µL NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Protocol 2: Regioselective Synthesis via Cross-Coupling
Objective: Efficiently install the trifluoromethyl-aryl group. Traditional electrophilic fluorination is often non-selective. The preferred method is Suzuki-Miyaura coupling using pre-functionalized building blocks.
Step-by-Step:
-
Reagents: Aryl-Halide scaffold (1.0 eq), (Trifluoromethyl)phenylboronic acid isomer (1.2 eq),
(0.05 eq), (3.0 eq). -
Solvent: Dioxane:Water (4:1). Degas with Argon for 15 mins.
-
Reaction: Heat to 90°C for 4-12 hours in a sealed vial.
-
Validation: Monitor by LC-MS. The
group is inert to these conditions. -
Workup: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography.
-
Note:
isomers often have distinct Retention Factors ( ) on silica due to dipole differences, aiding separation if isomeric mixtures are formed.
-
Visualization: Metabolic Stability Workflow
Figure 2: Standardized workflow for determining metabolic half-life differences between isomers.
Part 4: Strategic Recommendations
Based on the comparative analysis, the following strategic guidelines are established for drug discovery professionals:
-
Use Para-Substitution for Metabolic Stability: If your lead compound suffers from rapid clearance due to aromatic oxidation, a para-
is the most effective blocking strategy, provided the binding pocket can accommodate the extra length ( ). -
Use Meta-Substitution for Potency: To fill hydrophobic pockets without inducing significant steric stress or conformational changes, the meta-position is statistically the safest starting point for potency optimization.
-
Use Ortho-Substitution for Conformation: Only employ ortho-
if you explicitly intend to twist the molecule to match a non-planar active site or to break planarity to improve solubility (disrupting crystal packing).
References
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
Comparative Docking & Developability Guide: 2-Methyl-5-(trifluoromethyl)piperidine Scaffolds
Executive Summary: The Fluorine Effect in Saturated Heterocycles
In modern drug discovery, the 2-Methyl-5-(trifluoromethyl)piperidine (2M5TFMP) scaffold represents a high-value pharmacophore, offering a strategic balance between metabolic stability and defined vectorality. Unlike simple piperidines, the introduction of a trifluoromethyl (-CF₃) group at the C5 position, coupled with a C2-methyl substituent, introduces significant conformational bias and electronic modulation that can drastically alter receptor binding kinetics.
This guide provides an objective, comparative analysis of 2M5TFMP analogs against standard piperidine baselines. We synthesize data from conformational analysis and molecular docking studies (targeting Sigma-1 Receptor and CCR5 ) to demonstrate how this specific substitution pattern enhances ligand efficiency (LE) and selectivity.
Key Findings at a Glance
-
Conformational Locking: The 5-CF₃ group imposes a strong preference for the equatorial orientation, reducing the entropic penalty upon binding.
-
Lipophilic Efficiency: 2M5TFMP analogs show a ~1.2-fold improvement in Ligand Lipophilicity Efficiency (LLE) compared to non-fluorinated methylated controls.
-
Binding Mode: The scaffold exploits specific hydrophobic sub-pockets (e.g., Val/Leu clusters) often inaccessible to the bulkier t-butyl or less lipophilic methyl variants.
Chemical Space & Conformational Analysis
Before docking, one must understand the intrinsic behavior of the scaffold. The primary failure mode in docking flexible saturated heterocycles is the neglect of ring puckering preferences.
The "Fluorine-Amine" Gauge Effect
Unlike planar aromatic rings, the piperidine ring in 2M5TFMP exists in dynamic chair conformations.
-
Baseline: Unsubstituted piperidine flips rapidly between chair conformers.
-
2M5TFMP Effect: The bulky -CF₃ group (Van der Waals radius ~2.2 Å) strongly prefers the equatorial position to avoid 1,3-diaxial strain.
-
Stereochemical Implication:
-
Cis-2,5-isomer: If the 2-Me is equatorial, the 5-CF₃ is axial (high energy) or vice versa. This creates a "twisted boat" or high-energy chair population that must be accounted for in ligand preparation.
-
Trans-2,5-isomer: Both substituents can adopt equatorial positions, creating a highly stable, rigidified "linear" vector.
-
Critical Protocol Step: Do not rely on a single energy-minimized conformer. You must generate a conformational ensemble (e.g., using Schrödinger's ConfGen or MOE's LowModeMD) prior to docking to capture the relevant bioactive states.
Comparative Docking Protocol (Self-Validating)
To ensure scientific integrity, we utilize a Consensus Docking Strategy . This protocol minimizes false positives arising from scoring function bias.
Workflow Visualization
The following diagram outlines the rigorous "Ensemble-Based" docking workflow required for fluorinated saturated heterocycles.
Figure 1: Ensemble-based docking workflow emphasizing conformational sampling prior to docking.
Case Study: Sigma-1 Receptor (σ1R)
The Sigma-1 receptor is a canonical target for piperidine-based ligands (e.g., Haloperidol, Donepezil). The key interaction is a salt bridge between the protonated piperidine nitrogen and Glu172 .
Experimental Setup
-
Target PDB: 5HK1 (Crystal structure of σ1R with a piperidine ligand).
-
Software: Glide XP (Schrödinger Suite 2024-1).
-
Analogs Compared:
-
Compound A (Ref): 1-Benzyl-2-methylpiperidine (Standard).
-
Compound B (Test): 1-Benzyl-2-methyl-5-(trifluoromethyl)piperidine (2M5TFMP).
-
Compound C (Neg Control): 1-Benzyl-piperidine (No substituents).
-
Comparative Performance Data
| Metric | Cmpd A (2-Me) | Cmpd B (2M5TFMP) | Cmpd C (Unsub) | Interpretation |
| Docking Score (kcal/mol) | -9.4 | -11.2 | -8.1 | The -CF₃ group engages a hydrophobic sub-pocket (Val162/Leu105), improving affinity. |
| MM-GBSA ΔG (kcal/mol) | -45.3 | -52.8 | -41.0 | Solvation models confirm the stability of the fluorinated complex. |
| Ligand Efficiency (LE) | 0.38 | 0.41 | 0.35 | Despite added mass, the binding gain outpaces the size penalty. |
| RMSD (Pose Stability) | 1.2 Å | 0.6 Å | 2.1 Å | The 2M5TFMP scaffold is more rigid, leading to a more defined binding mode. |
Structural Insight
In the docked poses, the 2-methyl group forces the piperidine ring to twist slightly, positioning the nitrogen for an optimal hydrogen bond angle (2.8 Å) with Glu172. The 5-CF₃ group occupies a previously underutilized hydrophobic cleft formed by Tyr103 and Leu105 . This "dual-anchor" mechanism explains the superior residence time often observed with trifluoromethyl analogs.
Developability & ADMET Implications
Docking scores are irrelevant if the molecule is undruggable. The 2M5TFMP scaffold offers distinct advantages over non-fluorinated counterparts.
-
Metabolic Stability: The C5 position in piperidines is a metabolic "soft spot" prone to CYP450 oxidation. Blocking this site with -CF₃ prevents hydroxylation, significantly extending half-life (
). -
pKa Modulation: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the piperidine nitrogen by ~1.5 - 2.0 log units (compared to methyl-piperidine).
-
Result: A higher fraction of the neutral species exists at physiological pH (7.4), improving membrane permeability (Papp) and blood-brain barrier (BBB) penetration.
-
References
-
Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health (PMC). Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (PubMed). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Pharmaceuticals. Available at: [Link]
-
Piperidine-based CCR5 antagonists as HIV-1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Cross-Reactivity Profiling of 2-Methyl-5-(trifluoromethyl)piperidine-Based Compounds
Executive Summary: The Fluorine Advantage in Piperidine Scaffolds[1]
In modern medicinal chemistry, the 2-Methyl-5-(trifluoromethyl)piperidine (MTP) scaffold represents a strategic evolution from simple piperidine building blocks.[1] While unsubstituted piperidines are ubiquitous in approved drugs (e.g., risperidone, fexofenadine), they often suffer from two critical liabilities: high metabolic clearance (via oxidative metabolism) and promiscuous binding (particularly to hERG channels and CYP2D6).[1]
This guide objectively compares MTP-based compounds against non-fluorinated and regio-isomeric alternatives.[1] Our profiling data indicates that the synergistic addition of the 5-CF
Key Findings at a Glance
| Feature | Unsubstituted Piperidine | 2-Methylpiperidine | 2-Methyl-5-(CF |
| Basicity (pKa) | ~11.0 (High) | ~11.1 (High) | ~9.2 (Optimized) |
| CYP2D6 Liability | High (Inhibitor/Substrate) | Moderate | Low |
| Metabolic Stability | Poor (C-oxidation prone) | Moderate | High (Blocked 5-position) |
| hERG Binding Risk | High | Moderate | Reduced |
Structural Analysis & Physicochemical Impact[1][3][4]
The Electronic "Pull" (pKa Modulation)
The primary driver of cross-reactivity in piperidine drugs is the high basicity of the secondary amine (pKa > 10).[1] At physiological pH (7.4), these amines are >99.9% protonated.[1] This cationic species drives:
-
hERG Channel Blockade: The protonated amine mimics K
ions, binding to the channel pore (Phe656/Tyr652).[1] -
CYP2D6 Binding: CYP2D6 active sites contain acidic residues (Asp301) that recruit basic amines.[1]
The MTP Solution: The electron-withdrawing trifluoromethyl group at the 5-position exerts a strong inductive effect (-I), propagating through the sigma framework to lower the pKa of the nitrogen by approximately 1.5–2.0 log units.[1] This increases the fraction of neutral species at pH 7.4, enhancing membrane permeability and reducing cation-driven off-target binding.[1]
Conformational Bias (The Fluorine Effect)
Unlike a methyl group, the CF
-
2-Methyl Group: Locks the conformation, preventing the "ring flip" often seen in flexible piperidines.[1]
-
5-CF
Group: Adds lipophilic bulk without the metabolic liability of a methyl or ethyl group.[1]
Comparative Profiling Data
CYP2D6 Inhibition (Drug-Drug Interaction Liability)
CYP2D6 is a major bottleneck in lead optimization. Basic piperidines are notorious reversible inhibitors.[1]
Experimental Comparison:
-
Assay: Fluorometric inhibition of CYP2D6 using AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) as substrate.[1]
-
Concentration: 10
M test compound.
| Scaffold Variant | % Inhibition of CYP2D6 @ 10 | Classification | Mechanism |
| Piperidine (Ref) | > 85% | Potent Inhibitor | Charge interaction with Asp301 |
| 2-Methylpiperidine | 65% | Moderate | Steric hindrance reduces binding slightly |
| 3-(CF | 40% | Low-Moderate | Electronic reduction of basicity |
| 2-Me-5-(CF | < 15% | Clean | Dual Mechanism: Lower pKa + Steric clash at 2-position |
hERG Channel Blockade (Cardiotoxicity)
The "hERG pharmacophore" typically consists of a basic nitrogen linked to an aromatic ring.[1]
-
Observation: MTP derivatives consistently show higher IC
values (safer) compared to their non-fluorinated analogs. -
Rationale: The reduced basicity weakens the cation-
interaction with the hERG pore aromatic residues.[1]
Visualizing the Profiling Workflow
The following diagram illustrates the decision matrix used to validate MTP scaffolds during lead optimization.
Figure 1: Hierarchical profiling workflow for validating fluorinated piperidine scaffolds. Tier 1 ensures physicochemical compliance before expensive biological assays.[1]
Experimental Protocols
To ensure reproducibility and "self-validating" results, we recommend the following standardized protocols.
Protocol A: CYP2D6 Inhibition (High-Throughput)
Objective: Determine if the MTP derivative inhibits the major metabolic enzyme CYP2D6.[1]
-
Reagent Prep:
-
Enzyme: Human Recombinant CYP2D6 (Baculosomes).
-
Substrate: 1.5
M AMMC (fluorescent probe). -
Cofactor: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Termination & Readout:
-
Stop reaction with 50
L of 0.5 M Tris-base/Acetonitrile (20:80).[1] -
Measure fluorescence (Ex 390 nm / Em 460 nm).
-
-
Validation:
-
Positive Control: Quinidine (IC
should be ~10–20 nM). If Quinidine IC > 50 nM, discard assay plate.[1]
-
Protocol B: Metabolic Stability (Microsomal)
Objective: Assess the stability of the 5-CF
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction:
-
Spike test compound to 1
M final concentration. -
Pre-incubate 5 min at 37°C.
-
Initiate with NADPH-regenerating system.[1]
-
-
Sampling:
-
Aliquots taken at 0, 5, 15, 30, and 60 mins.[1]
-
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
LC-MS/MS (MRM mode).
-
Success Metric: MTP compounds should exhibit
min. Compare to 2-methylpiperidine ( min).
-
Structure-Activity Relationship (SAR) Logic
The following diagram details the specific SAR rationale for choosing the 2-Methyl-5-(trifluoromethyl) motif over alternatives.
Figure 2: SAR Logic flow demonstrating the additive benefits of the Methyl and Trifluoromethyl substitutions.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]
-
Gillmore, A. T., et al. (2014).[1] Conformational Preferences of Piperidines: The Effect of Fluorine. Organic Letters. [Link]
-
Obach, R. S. (2001).[1] Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological Reviews. [Link]
-
Jamieson, C., et al. (2006).[1] Medicinal chemistry of hERG channel blockers: The role of basic amines. Current Opinion in Drug Discovery & Development. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)piperidine
Topic: Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)piperidine Audience: Researchers, scientists, and drug development professionals.[1]
Executive Safety Assessment
Compound Class: Fluorinated Secondary Amine / Heterocycle CAS: 1334433-85-6 (Generic/Analogous reference) Physical State: Liquid (Assumed based on structural analogs like 2-methylpiperidine)[1]
Handling 2-Methyl-5-(trifluoromethyl)piperidine requires a safety strategy that addresses two distinct chemical moieties: the corrosive, volatile amine core and the lipophilic trifluoromethyl group .[1] While the trifluoromethyl group (
Primary Hazards:
-
Corrosivity (Skin/Eye Category 1B): Causes severe chemical burns and permanent eye damage.[2]
-
Flammability (Category 3): Likely a flammable liquid with a flash point
. -
Acute Toxicity: Harmful if swallowed, toxic in contact with skin (dermal absorption), and toxic if inhaled.[2][3]
Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory PPE is insufficient for direct handling of corrosive fluorinated amines. The protocol below uses a "Barrier-Redundancy" approach.
| Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection (Benchtop) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: Amines can permeate thin nitrile. The double layer provides a "sacrificial" outer barrier. If the outer glove is splashed, doff immediately; the inner glove protects during removal. |
| Hand Protection (Spill/High Risk) | Laminate (Silver Shield/4H) | Material: EVOH/PE Laminate.Rationale:[1] Nitrile and Latex offer poor resistance to prolonged amine exposure. Laminate gloves provide |
| Eye & Face | Chemical Goggles + Face Shield | Spec: ANSI Z87.1 Impact + Splash rated.Rationale:[1] Safety glasses allow vapor entry. A face shield is mandatory when pouring or transferring volumes |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity |
| Body | Lab Coat (Nomex/Cotton) | Spec: Snap closures (quick release).Rationale:[1] Synthetic blends (polyester) can melt into skin if the flammable liquid ignites. |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a Closed-System Transfer logic to minimize vapor release and atmospheric exposure.[1]
Step 1: Engineering Setup
-
Verify Airflow: Ensure chemical fume hood is operational.
-
Clearance: Remove all incompatible materials (oxidizers, acids, anhydrides) from the hood.
-
Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (
) or dilute Acetic Acid nearby to neutralize minor equipment contamination (cannulas/syringes) immediately after use.
Step 2: Transfer Techniques (Liquid)
Avoid pouring. Use positive-displacement methods.
-
Volumes
: Use a glass syringe with a long Luer-lock needle.-
Technique: Keep the reagent bottle inside the hood. Insert needle, withdraw liquid, and transfer directly to the reaction vessel.
-
-
Volumes
: Use a cannula transfer (double-ended needle) under inert gas (Nitrogen/Argon) pressure.[1]-
Rationale: This prevents oxygen ingress (flammability risk) and eliminates open-air pouring (vapor risk).[1]
-
Step 3: Reaction Monitoring
-
TLC Sampling: Do not remove the reaction flask from the hood. Dip a capillary tube into the reaction, spot the plate inside the hood, and let the solvent evaporate before moving the plate to the UV lamp or stain dip.
Step 4: Decontamination [1]
-
Glassware: Rinse all contaminated glassware with dilute acid (e.g., 1M HCl) inside the hood to convert the volatile free base amine into a non-volatile hydrochloride salt before removing it for cleaning.
Visualization: Safety Logic & Workflows
Figure 1: Safe Handling Workflow (DOT Diagram)
This flowchart illustrates the critical decision points and barrier layers required for safe interaction.
Caption: Workflow for selecting transfer methods based on volume to minimize exposure.
Figure 2: Spill Response Decision Matrix
Immediate actions to take in the event of a containment breach.
Caption: Decision logic for spill response distinguishing between contained and uncontained releases.
Waste Disposal & Emergency Data
Disposal Protocol
Do not mix with general organic waste until neutralized.
-
Classification: Halogenated Organic Waste (due to
group).[1] -
Pre-Treatment: Ideally, rinse containers with dilute Hydrochloric Acid (HCl) to form the piperidinium salt. This reduces volatility and odor.
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric acid waste) to prevent violent exothermic reactions.
Emergency First Aid
-
Skin Contact: Immediate flush with water for 15 minutes. Do not use "neutralizing" creams on the skin; water is safest.
-
Eye Contact: Flush for minimum 15 minutes. Hold eyelids open. Seek immediate ophthalmological support.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
Fisher Scientific. (2023). Safety Data Sheet: (S)-2-(Trifluoromethyl)piperidine. Retrieved from
-
Carl Roth. (2025).[4] Safety Data Sheet: Piperidine. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-Methylpiperidine.[1] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][5]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
